molecular formula C9H13NO3 B1279796 N-(1-Hydroxy-2-butyl)furan-2-carboxamide CAS No. 791832-35-4

N-(1-Hydroxy-2-butyl)furan-2-carboxamide

Número de catálogo: B1279796
Número CAS: 791832-35-4
Peso molecular: 183.2 g/mol
Clave InChI: ZXOGLYJDOSXQBE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(1-Hydroxy-2-butyl)furan-2-carboxamide (CAS 791832-35-4) is a chemical compound with the molecular formula C 9 H 13 NO 3 and a molecular weight of 183.20 g/mol [ citation:1 ]. This substance features a furan-2-carboxamide core, a scaffold recognized in medicinal chemistry for its diverse biological activities and presence in pharmacologically active compounds [ citation:8 ]. Compounds based on the furan-2-carboxamide structure are valuable in pharmaceutical and microbiological research. Recent studies highlight that furan-2-carboxamide derivatives demonstrate significant antibiofilm activity against Pseudomonas aeruginosa , with some analogs also reducing virulence factors like pyocyanin and proteases, suggesting potential as anti-quorum sensing agents [ citation:5 ]. Furthermore, structurally related furan carboxamide derivatives have shown promising hypolipidemic effects in animal models, markedly reducing plasma triglycerides and total cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels [ citation:6 ]. The furan ring acts as a key structural component, often serving as a bioisostere for phenyl rings and contributing to binding affinity and selectivity in drug-receptor interactions [ citation:8 ]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(1-hydroxybutan-2-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-7(6-11)10-9(12)8-4-3-5-13-8/h3-5,7,11H,2,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOGLYJDOSXQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(1-Hydroxy-2-butyl)furan-2-carboxamide CAS number 137267-49-3

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific chemical entity N-(1-Hydroxy-2-butyl)furan-2-carboxamide while critically resolving the database ambiguity regarding CAS 137267-49-3 .

Identity, Synthesis, and Pharmaceutical Profiling

Executive Summary & Critical Identity Resolution

Target Audience: Medicinal Chemists, Process Engineers, and Impurity Profiling Experts.

This guide focuses on N-(1-Hydroxy-2-butyl)furan-2-carboxamide , a functionalized furan derivative often encountered as a synthetic intermediate or a process-related impurity in the development of furan-based pharmacophores.

⚠️ Critical Technical Note: The CAS Ambiguity

Global chemical databases currently exhibit a conflict regarding CAS 137267-49-3 . It is frequently assigned to Ethyl 2-ethyl-5-methyloxazole-4-carboxylate , a structural isomer of the title compound.

  • If your target is the Oxazole: Refer to the Isomer Differentiation section for analytical exclusion.

  • If your target is the Furan Amide (Title Topic): This guide details the synthesis, characterization, and safety profile of the furan-2-carboxamide derivative.

FeatureTarget Compound (This Guide) Common Database Match (CAS 137267-49-3)
Name N-(1-Hydroxy-2-butyl)furan-2-carboxamide Ethyl 2-ethyl-5-methyloxazole-4-carboxylate
Structure Furan ring coupled to aminobutanolOxazole ring with ethyl ester
Formula C

H

NO

C

H

NO

MW 183.20 g/mol 183.20 g/mol
Key Function Amide Intermediate / ImpurityHeterocyclic Building Block

Chemical Identity & Structural Logic

The molecule is an amide formed by the condensation of 2-furoic acid and 2-amino-1-butanol . Its structure combines the lipophilic, aromatic furan ring with a polar, chiral amino-alcohol chain.

Structural Visualization

The following diagram illustrates the connectivity and the chiral center (*) derived from the amino-alcohol precursor.

ChemicalStructure Furan Furan Ring (Lipophilic/Aromatic) Amide Amide Linkage (-CO-NH-) Furan->Amide C2 Attachment ChiralCenter Chiral Center (C*) (From 2-amino-1-butanol) Amide->ChiralCenter N-Alkylation Alcohol Primary Alcohol (-CH2OH) ChiralCenter->Alcohol Polar Tail

Figure 1: Structural logic of N-(1-Hydroxy-2-butyl)furan-2-carboxamide showing the pharmacophore assembly.

Synthesis & Production Protocol

Objective: High-yield synthesis of N-(1-Hydroxy-2-butyl)furan-2-carboxamide minimizing O-acylation side products.

Reaction Pathway

The synthesis utilizes a Schotten-Baumann type acylation. The critical control point is preventing the esterification of the free hydroxyl group on the butyl chain.

Reagents:

  • Substrate A: 2-Furoyl Chloride (CAS 527-69-5) - Electrophile

  • Substrate B: 2-Amino-1-butanol (CAS 96-20-8) - Nucleophile

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) - Acid Scavenger

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Protocol (Self-Validating)
  • Preparation (T=0):

    • Dissolve 1.0 eq of 2-Amino-1-butanol and 1.2 eq of TEA in anhydrous DCM under Nitrogen atmosphere.

    • Cool the solution to 0°C (Ice bath). Validation: Internal temperature must be <5°C to suppress O-acylation.

  • Addition (T+30 min):

    • Dropwise add 1.0 eq of 2-Furoyl Chloride dissolved in DCM.

    • Rate Control: Maintain temp <10°C. Exotherm indicates reaction progress.

  • Reaction (T+2 hrs):

    • Allow to warm to Room Temperature (RT).

    • In-Process Control (IPC): TLC (5% MeOH in DCM) or HPLC. Monitor disappearance of Furoyl Chloride.

    • Target: Single spot/peak (Amide). If a less polar spot appears, it is likely the O,N-diacyl impurity.

  • Workup (Purification):

    • Acid Wash: Wash organic layer with 1N HCl (removes unreacted amine).

    • Base Wash: Wash with Sat. NaHCO

      
       (removes furoic acid byproduct).
      
    • Drying: Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Crystallization:

    • Recrystallize from EtOAc/Hexane if solid, or purify via Silica Gel Flash Chromatography (Gradient: 0-5% MeOH/DCM).

SynthesisWorkflow Start Start: 2-Amino-1-butanol + TEA in DCM (0°C) Add Add 2-Furoyl Chloride (Dropwise, <10°C) Start->Add React Stir at RT (2 hrs) IPC: Check for O-acylation Add->React Wash Workup: 1. 1N HCl (Remove Amine) 2. NaHCO3 (Remove Acid) React->Wash Pure Final Product: N-(1-Hydroxy-2-butyl)furan-2-carboxamide Wash->Pure

Figure 2: Synthetic workflow emphasizing temperature control to ensure chemoselectivity.

Analytical Profiling & Isomer Differentiation

To distinguish the target amide from the isomeric oxazole (CAS 137267-49-3), use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR) Markers
NucleusTarget: Furan Amide Isomer: Oxazole Ester

H Aromatic
3 distinct signals:

7.5 (d), 7.1 (d), 6.5 (dd) ppm (Furan ring)
No furan pattern. Oxazole C-H is a singlet ~7.8-8.0 ppm.

H Amide
Broad singlet/doublet

~6.5 - 8.0 ppm (N-H )
Absent (No N-H proton).

H Alkyl
Multiplets for chiral butyl chain (-CH(Et)CH

OH)
Ethyl ester quartet (

4.2) and triplet (

1.3).

C Carbonyl
Amide Carbonyl (

~158-160 ppm)
Ester Carbonyl (

~160-165 ppm).
Mass Spectrometry (ESI-MS)
  • Target (Amide): Parent ion

    
    .
    
    • Fragmentation: Loss of -CH

      
      OH (31 Da) or cleavage of amide bond yielding Furoyl cation (
      
      
      
      95).
  • Isomer (Oxazole): Parent ion

    
    .
    
    • Fragmentation: Loss of Ethoxy group (-OEt, 45 Da) from the ester.

Biological Relevance & Toxicology

Context: This compound is structurally related to impurities found in furan-based antibiotics (e.g., Nitrofurantoin) and is a derivative of the Ethambutol chiral auxiliary.

Genotoxicity Alert (ICH M7)

Furan derivatives possess a structural alert for genotoxicity. The furan ring can be metabolically activated by CYP450 enzymes.

  • Mechanism: CYP2E1 oxidation of the furan ring

    
    cis-2-butene-1,4-dial (reactive aldehyde) 
    
    
    
    DNA Adducts.
  • Risk Mitigation: If this compound is an impurity in a drug substance, it must be controlled to TTC (Threshold of Toxicological Concern) levels unless Ames negative data is generated.

Metabolic Pathway

The primary metabolic risk is the bioactivation of the furan ring.

Metabolism Parent Furan Amide CYP CYP450 (Oxidation) Parent->CYP Epoxide Furan Epoxide (Unstable) CYP->Epoxide Dial cis-2-butene-1,4-dial (Toxic Metabolite) Epoxide->Dial Ring Opening

Figure 3: Metabolic activation pathway of the furan moiety leading to potential toxicity.

References

  • Synthesis of Furan Carboxamides:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Furan-2-carboxamide Derivatives." (General reference for amide coupling conditions).
  • Genotoxicity of Furan Derivatives:Chemical Research in Toxicology, "Metabolic Activ
  • Ethambutol Intermediates: US Patent 3944617A, "Synthesis of dl-2-amino-1-butanol." (Source for the amino-alcohol starting material).[1][2][3]

  • Isomer Data (Oxazole): PubChem Compound Summary, "Ethyl 2-ethyl-5-methyloxazole-4-carboxylate" (CID 11111624). Link

  • Analytical Methods:Journal of Chromatography A, "Separ

Sources

N-(1-Hydroxy-2-butyl)furan-2-carboxamide structure and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(1-Hydroxy-2-butyl)furan-2-carboxamide: Structure, Synthesis, and Cyclization Pathways Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

N-(1-Hydroxy-2-butyl)furan-2-carboxamide represents a critical intermediate class in heterocyclic chemistry.[1] Structurally, it serves as a stable precursor to 2-substituted oxazolines (specifically 4-ethyloxazolines) via cyclodehydration—a transformation pivotal in the synthesis of chiral ligands (e.g., bio-oxazolines) and polymer chain extenders. Biologically, the furan-2-carboxamide pharmacophore acts as a bioisostere for benzamides, exhibiting documented antibiofilm and quorum-sensing inhibition properties in Pseudomonas aeruginosa.

This guide provides a rigorous analysis of the molecule’s architecture, a validated synthesis protocol using Schotten-Baumann conditions, and the mechanistic logic for its downstream conversion to oxazolines.

Part 1: Structural Analysis & Stereochemical Considerations

1.1 Chemical Architecture

The molecule comprises a furan heteroaromatic ring linked via an amide bond to a 2-amino-1-butanol backbone.[1]

  • IUPAC Name:

    
    -(1-hydroxybutan-2-yl)furan-2-carboxamide[1][2]
    
  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 183.21 g/mol [1][3]

  • Key Functional Groups:

    • Furan Ring: Electron-rich, susceptible to electrophilic aromatic substitution; acid-sensitive (ring-opening).[1]

    • Amide Linker: Planar, providing structural rigidity (

      
       hybridization).[1][3]
      
    • 1,2-Aminoalcohol Motif:[4][5] The "reactive core" for cyclization; contains a chiral center at C2 of the butyl chain.[1]

1.2 Stereochemistry: The Critical Variable

The starting material, 2-amino-1-butanol , possesses a chiral center at the C2 position.

  • Retaining Chirality: The amide formation described below does not involve bond breaking at the chiral center.[1] Therefore, the stereochemistry of the starting amine dictates the product configuration.

    • (S)-(+)-2-amino-1-butanol

      
      (S)-N-(1-Hydroxy-2-butyl)furan-2-carboxamide[1]
      
    • (R)-(-)-2-amino-1-butanol

      
      (R)-N-(1-Hydroxy-2-butyl)furan-2-carboxamide[1]
      
  • Impact: For pharmaceutical applications (e.g., ethambutol analogues), using enantiopure starting material is mandatory to avoid diastereomeric mixtures in subsequent steps.[3]

Part 2: Synthesis Methodologies

We present two primary routes. Method A is the industry standard for scale-up (cost-effective), while Method B is preferred for high-throughput screening (HTS) libraries to avoid acidic byproducts.[1]

Method A: Nucleophilic Acyl Substitution (Acid Chloride Route)

Best for: Gram-to-kilogram scale synthesis.[1]

Reaction Scheme:



Validated Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • (S)-2-Amino-1-butanol (1.0 equiv, 10 mmol)[1]

    • Triethylamine (TEA) (1.2 equiv, 12 mmol) - Acts as an HCl scavenger.[3]

    • Dichloromethane (DCM) (anhydrous, 50 mL).[1][3]

  • Addition: Dissolve the amine and TEA in DCM. Cool to 0°C (ice bath).

  • Acylation: Add 2-Furoyl chloride (1.05 equiv) dropwise over 15 minutes.

    • Why: The reaction is exothermic.[1][6] Rapid addition can cause thermal runaway or O-acylation side products.[1]

  • Monitoring: Warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (5% MeOH in DCM).[1] The amine spot (ninhydrin active) should disappear.[1]

  • Workup (Self-Validating Step):

    • Wash organic layer with 1M HCl (remove unreacted amine).[1]

    • Wash with Sat. NaHCO

      
       (remove unreacted furoic acid).[1]
      
    • Wash with Brine, dry over MgSO

      
      , and concentrate.[3]
      
  • Purification: Recrystallization from EtOAc/Hexanes or Flash Column Chromatography.

Method B: Carbodiimide Coupling (Green Route)

Best for: Acid-sensitive substrates or parallel synthesis.[1]

Reaction Scheme:



  • Mechanism: Activation of the carboxylic acid by EDC to form an O-acylisourea intermediate, followed by nucleophilic attack of the amine.

  • Advantage: Avoids the use of corrosive acid chlorides and moisture-sensitive reagents.[1]

Part 3: Mechanism & Visualization[3]

The following diagram illustrates the retrosynthetic logic and the forward reaction mechanism for Method A.

G cluster_0 Retrosynthesis cluster_1 Reaction Mechanism (Method A) Target Target: N-(1-Hydroxy-2-butyl) furan-2-carboxamide Precursors Precursors: 2-Furoyl Chloride + 2-Amino-1-butanol Target->Precursors Amide Disconnection Step1 1. Nucleophilic Attack (Amine attacks Carbonyl) Precursors->Step1 Forward Synthesis Step2 2. Tetrahedral Intermediate Step1->Step2 Step3 3. Elimination of Cl- (Re-formation of C=O) Step2->Step3 Product Final Amide Step3->Product

Caption: Retrosynthetic breakdown and stepwise mechanism of amide formation via nucleophilic acyl substitution.

Part 4: Downstream Application (Cyclization to Oxazolines)

The primary utility of


-(1-hydroxy-2-butyl)furan-2-carboxamide is its conversion to 2-(2-furyl)-4-ethyloxazoline .[1] This is a cyclodehydration reaction.[1][7]
The Protocol (Mukaiyama/Tosyl Route)

Direct thermal dehydration is often inefficient.[1] The preferred method uses activation of the alcohol.[1]

  • Reagents: Product from Part 2, Tosyl Chloride (TsCl), TEA, DCM.[3]

  • Mechanism:

    • The primary alcohol is tosylated (converted to a good leaving group).[1]

    • Intramolecular nucleophilic attack by the amide oxygen onto the carbon bearing the OTs group.[1]

    • Loss of TsO

      
       closes the ring to form the oxazoline.[1]
      
  • Significance: The resulting oxazoline protects the amine and carboxylic acid functionalities simultaneously and serves as a monomer for cationic ring-opening polymerization (CROP).[1]

Part 5: Analytical Characterization Data

To validate the synthesis, the following spectral data should be obtained.

TechniqueParameterExpected Signal / ObservationInterpretation

-NMR

7.50 (d, 1H)
Furan C5-HCharacteristic aromatic proton.[1]

7.15 (d, 1H)
Furan C3-HCharacteristic aromatic proton.[1]

6.50 (dd, 1H)
Furan C4-HCharacteristic aromatic proton.[1]

6.8 - 7.5 (br)
Amide N-HBroad singlet, D

O exchangeable.[1]

3.9 - 4.1 (m, 1H)
CH-N (Methine)Chiral center proton.[1]

3.5 - 3.7 (m, 2H)
CH

-OH
Diastereotopic protons near hydroxyl.[1]
IR

3300-3400 cm

Broad O-H and N-H stretch.[1]

1640-1660 cm

Strong Amide I (C=O) band.[1]
TLC

Value
~0.3 - 0.4Eluent: 5% MeOH in DCM (Product is more polar than furan precursor).[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Standard reference for Nucleophilic Acyl Substitution mechanisms).

  • Pirrung, M. C., & Tumey, L. N. (2000).[3][8] Oxazoline synthesis from hydroxyamides by resin capture and ring-forming release.[1][8] Journal of Combinatorial Chemistry, 2(6), 675-680.[3] (Describes the cyclization of hydroxyamides to oxazolines). [1][3]

  • Lushington, G. H., et al. (2025).[1][3][9] One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. Journal of Medicinal Chemistry (Context on oxazoline utility in drug discovery).

  • PubChem. (2025).[1] N-(1-Hydroxy-2-butyl)furan-2-carboxamide Compound Summary. National Library of Medicine.[1]

  • Garg, P., et al. (2014).[1][3][4] Synthesis of various 2-(hetero)aryloxazolines from nitriles and aminoalcohols. The Journal of Organic Chemistry, 79, 8668-8677.[4] [1][3]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Furan-2-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Jekyll & Hyde" Scaffold

The furan-2-carboxamide scaffold represents a classic duality in medicinal chemistry. Structurally, it offers a rigid, planar geometry with a hydrogen-bond donor/acceptor motif capable of high-affinity interactions in kinase pockets (e.g., EGFR, VEGFR) and bacterial quorum-sensing receptors (e.g., LasR).[1]

However, this scaffold carries a significant "structural alert": the metabolic liability of the furan ring.[2] Bioactivation by cytochrome P450 (CYP450) can lead to reactive enedials, causing hepatotoxicity.[1] Therefore, successful drug design with this core requires a precise balance between pharmacodynamic potency (optimizing the amide and 5-position) and pharmacokinetic safety (mitigating ring oxidation).[1]

This guide dissects the SAR of furan-2-carboxamides, moving from synthetic accessibility to molecular toxicity, providing a roadmap for rational analog design.[1]

Synthetic Architecture & Protocols

Reliable access to diverse analogs is the foundation of any SAR campaign. While simple amides can be made via acyl chlorides, complex bioactive analogs often require milder coupling conditions to prevent furan ring degradation or racemization of the amine partner.

Decision Matrix: Synthesis Workflow

Synthesis_Workflow Start Target: Furan-2-Carboxamide Check_Amine Amine Partner Properties? Start->Check_Amine Simple Nucleophilic / Non-Steric Check_Amine->Simple Complex Electron Deficient / Steric / Chiral Check_Amine->Complex Method_A Method A: Acid Chloride (Scale-up preferred) Simple->Method_A Method_B Method B: HATU/EDC Coupling (Diversity preferred) Complex->Method_B Execution_A 1. Oxalyl Chloride/DMF cat. 2. Et3N, DCM, 0°C Method_A->Execution_A Execution_B 1. Carboxylic Acid + HATU + DIPEA 2. DMF, RT, 12h Method_B->Execution_B Workup Workup: Acid/Base Wash (Remove unreacted amine/acid) Execution_A->Workup Execution_B->Workup Final Purified Analog Workup->Final

Caption: Decision tree for selecting the optimal synthetic route based on amine reactivity and scale.

Detailed Protocol: Method B (HATU-Mediated Coupling)

Recommended for library generation and SAR exploration.[1]

  • Activation: To a stirred solution of 5-substituted-2-furoic acid (1.0 equiv) in anhydrous DMF (0.1 M) under inert atmosphere (N₂), add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir for 15 minutes at room temperature to form the activated ester.

  • Coupling: Add the requisite amine (1.1 equiv).[1] If the amine is a hydrochloride salt, ensure additional DIPEA (1.0 equiv) is added.[1]

  • Reaction: Stir at room temperature for 4–12 hours. Monitor conversion via LC-MS or TLC (Mobile phase: 5% MeOH in DCM).

  • Workup (Self-Validating Step): Dilute reaction with EtOAc. Wash sequentially with:

    • 1M HCl (removes unreacted amine/DIPEA).[1]

    • Sat. NaHCO₃ (removes unreacted furoic acid).[1]

    • Brine.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Pharmacophore Mapping: The Core SAR

The biological activity of furan-2-carboxamides is governed by three distinct regions. Modifications here drive the selectivity between kinase inhibition and antimicrobial activity.[1]

Region A: The Furan Core (C5-Position)

The C5 position is the primary "tuning knob" for electronic density and metabolic stability.

Substituent (R)Electronic EffectBiological ImpactLiability
-H NeutralBaseline activity.[1]High metabolic turnover (oxidation).[1]
-NO₂ (Nitro) Strong EWGAntimicrobial: Potent (e.g., Nitrofurantoin).[1] Acts as a prodrug activated by bacterial nitroreductases.[1]Mutagenicity risk (Ames positive).[1]
-CH₃ (Methyl) Weak EDGKinase Inhibitor: Increases lipophilicity and van der Waals contact in hydrophobic pockets (e.g., VEGFR).[1]Benzylic oxidation prone.[1]
-Br / -Cl EWG / LipophilicAnticancer/Antiviral: Halogen bond capability; enhances metabolic stability blocking C5 oxidation.[1]Potential for dehalogenation.[1]
-Aryl ConjugationFluorescence/Intercalation: Extends conjugation; used in DNA binding agents.[1]Solubility issues.
Region B: The Amide Linker

The amide bond provides a rigid hydrogen-bond donor (NH) and acceptor (C=O).[1]

  • Conformation: The trans conformation (s-trans relative to furan C2-C3) is typically preferred for binding in the ATP-binding pocket of kinases.

  • Bioisosteres: Replacement of the amide with a thioamide or hydrazide often retains activity but alters solubility and membrane permeability.

Region C: The N-Substituent (The "Tail")

This region dictates target specificity.[1]

  • Kinase Targets: Bulky, hydrophobic groups (e.g., 3-chloro-4-fluoro-phenyl) often occupy the hydrophobic back-pocket of the enzyme.[1]

  • Quorum Sensing: Long alkyl chains or homoserine lactone mimics are required to compete with natural autoinducers (AHLs).[1]

Therapeutic Case Studies

Case Study 1: Kinase Inhibition (EGFR/VEGFR)

In oncology, furan-2-carboxamides often serve as linkers connecting a hinge-binding motif (like a quinazoline) to a solvent-exposed tail.[1]

  • Mechanism: The furan oxygen can act as a weak H-bond acceptor, while the amide NH forms a critical H-bond with the backbone carbonyl of the kinase hinge region (e.g., Met793 in EGFR).

  • Key Insight: 5-Methyl substitution often improves potency by displacing water molecules in the hydrophobic pocket, a phenomenon known as the "Magic Methyl" effect.[1]

Case Study 2: Antimicrobial & Anti-Virulence

Pseudomonas aeruginosa uses the LasR quorum-sensing system to coordinate virulence.[1]

  • Mechanism: Furan-2-carboxamides act as bioisosteres of the natural furanone antagonists.

  • SAR Trend: Compounds with carbohydrazide linkers at the 2-position showed up to 58% biofilm inhibition. The electron-withdrawing nature of the furan ring mimics the lactone ring of native Autoinducer-1 (3-oxo-C12-HSL).

The Safety Protocol: Metabolic Bioactivation

This is the most critical section for drug development professionals.[1] The furan ring is a structural alert .

Mechanism of Toxicity

The toxicity is not inherent to the parent molecule but to its metabolite. CYP450 (specifically CYP2E1) oxidizes the furan ring.[1]

Metabolic_Activation Parent Furan-2-Carboxamide CYP CYP450 (Oxidation) Parent->CYP Bioactivation Epoxide Unstable Epoxide Intermediate CYP->Epoxide Dialdehyde cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Dialdehyde Ring Opening Adduct Protein/DNA Adduct (TOXICITY) Dialdehyde->Adduct Alkylation

Caption: The bioactivation pathway of furan rings leading to cytotoxic adducts.[1]

Mitigation Strategies

To design out this toxicity while keeping the scaffold:

  • Block the C5 Position: Substitution at C5 (e.g., with a CF3 or t-Butyl group) sterically and electronically hinders CYP450 approach.[1]

  • Electron Withdrawal: Strong electron-withdrawing groups (EWGs) on the amide nitrogen reduce the electron density of the furan ring, making it less susceptible to oxidative attack.[1]

  • Metabolic Shunts: Incorporate "soft spots" elsewhere in the molecule (e.g., a labile ester or oxidizable methyl group on the N-substituent) to divert metabolic clearance away from the furan ring.[1]

References

  • BenchChem. (2025).[1][3][4] Structure-Activity Relationship of Furan-Based Sulfonamides as Carbonic Anhydrase Inhibitors. Link[1]

  • National Institutes of Health (PMC). Structure–Activity Relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) Inhibitors. Link

  • MDPI. (2023).[1][5] In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Link[1]

  • Chemical Research in Toxicology. (2012). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Link

  • ResearchGate. (2025). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Link

  • ACS Omega. Structure–Activity Relationship Study and Design Strategies of Kinase Inhibitors. Link

Sources

In-Silico Modeling and Docking of Furan-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Rational Drug Design

Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.[1] Focus: Structural optimization, molecular docking protocols, and ADMET profiling of furan-2-carboxamide scaffolds.

Executive Summary: The Furan-2-Carboxamide Scaffold

The furan-2-carboxamide moiety represents a privileged scaffold in medicinal chemistry, serving as a bioisostere for labile furanones and a rigid linker in kinase inhibitors.[1] Its pharmacological versatility spans from tubulin polymerization inhibition (targeting the Taxol binding pocket) to SARS-CoV-2 Mpro inhibition and quorum sensing modulation (LasR targeting) in Pseudomonas aeruginosa.[1]

This guide provides a self-validating computational workflow to design, dock, and prioritize furan-2-carboxamide derivatives. It moves beyond generic protocols, addressing the specific electronic and conformational properties of the furan ring and the amide linker.[1]

Computational Workflow Architecture

The following directed acyclic graph (DAG) illustrates the critical path from library generation to lead identification.

Workflow Lib Library Design (Scaffold Decoration) Prep_Lig Ligand Prep (DFT Optimization B3LYP/6-31G*) Lib->Prep_Lig Dock Molecular Docking (Grid Generation XP/SP Scoring) Prep_Lig->Dock Prep_Prot Protein Prep (H-Bond Optimization Protonation States) Prep_Prot->Dock Valid Validation (Redocking RMSD < 2.0Å) Dock->Valid MD MD Simulation (50-100ns Trajectory MM-GBSA) Valid->MD Top Hits ADMET ADMET Profiling (Caco-2, hERG) MD->ADMET

Figure 1: Integrated in-silico workflow for furan-2-carboxamide drug discovery.

Module 1: Ligand Library Preparation & Quantum Mechanics

The furan-2-carboxamide core contains a conjugated system where the amide nitrogen lone pair interacts with the carbonyl and the furan ring.[1] Standard force fields often fail to capture the correct torsional energy barrier of the amide bond connected to the heteroaromatic ring.[1]

Geometry Optimization Protocol

To ensure accurate starting conformations, Density Functional Theory (DFT) is required rather than simple molecular mechanics.[1]

  • Initial Generation: Generate 3D coordinates from 2D SMILES.[1]

  • DFT Optimization:

    • Theory Level: B3LYP functional with 6-31G* basis set.[1]

    • Software: Gaussian or Spartan.

    • Objective: Minimize the dihedral angle energy between the furan ring and the amide carbonyl.

    • Output: Use the optimized geometry as the input for docking library preparation (e.g., LigPrep).[1]

Stereoisomer & Tautomer Generation[1]
  • Tautomers: The amide proton can tautomerize; however, the amide form is generally dominant.[1] Ensure the software (e.g., LigPrep) is set to generate tautomers at pH 7.0 ± 2.0.[1]

  • Chirality: If the R-group substituents introduce chiral centers, enumerate all stereoisomers (R/S) up to a maximum of 32 per ligand to ensure the bioactive conformer is not missed.

Module 2: Target Selection & Preparation

Furan-2-carboxamides have shown high affinity for specific hydrophobic pockets.[1] Two primary validated targets are used as case studies in this guide:

Target ProteinPDB IDBinding Site CharacteristicsRelevance
Tubulin N/A (Taxol Site)Hydrophobic pocket; requires planar aromatic stacking.[1]Cancer (Mitotic Arrest) [1]
SARS-CoV-2 Mpro 7JUJ Cysteine protease active site; requires H-bond acceptors.[1]Antiviral [2]
LasR Model/2UV0Quorum sensing receptor; accommodates furanone bioisosteres.[1]Antimicrobial [3]
Protein Preparation Protocol[1]
  • Import Structure: Retrieve crystal structure (e.g., PDB: 7JUJ) from the RCSB PDB.[1]

  • Pre-processing:

    • Remove solvent molecules (water) beyond 5 Å of the active site.[1]

    • Remove co-crystallized ions unless catalytic (e.g., Zn2+ in metalloproteases).[1]

  • H-Bond Optimization:

    • Use PROPKA to predict protonation states of residues (Asp, Glu, His) at pH 7.4.[1]

    • Critical Step: Optimize the orientation of Asn/Gln amide groups and His imidazole rings to maximize H-bond networks.

  • Energy Minimization: Restrained minimization (OPLS3 or OPLS4 force field) with a convergence threshold of 0.30 Å RMSD for heavy atoms.[1]

Module 3: Molecular Docking Strategy

Docking predicts the binding orientation (pose) and affinity (score).[1] For furan-2-carboxamides, the amide linker often acts as a hydrogen bond donor/acceptor anchor, while the furan ring engages in


-

stacking or hydrophobic interactions.[1]
Grid Generation

Define the active site using the centroid of the co-crystallized ligand.[1]

  • Box Size:

    
     Å (sufficient to cover the active site and allow ligand flexibility).[1]
    
  • Constraints: If a specific residue is known to be critical (e.g., a hinge region residue in kinases), set a hydrogen bond constraint.[1]

Docking Protocol (Glide/AutoDock Vina)[1]
  • Precision: Start with Standard Precision (SP) for library filtering, followed by Extra Precision (XP) for the top 10% of compounds.

  • Sampling: Generate 10 poses per ligand.

  • Scoring Function: Use GlideScore or Vina Score.

    • Target Score: < -7.0 kcal/mol (general threshold for hit consideration).[1]

Validation: The Redocking Experiment

Trustworthiness Check: Before docking new compounds, you must validate the protocol.

  • Extract the native ligand from the crystal structure (e.g., the inhibitor in 7JUJ).[1]

  • Dock this ligand back into the prepared protein.[1]

  • Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Pass: RMSD

      
       2.0 Å.
      
    • Fail: RMSD > 2.0 Å (Requires re-optimization of grid box or force field).

Interaction Furan Furan Ring Hydrophobic Hydrophobic Pocket (Phe, Trp, Tyr) Furan->Hydrophobic Pi-Pi / Hydrophobic Amide Amide Linker (-CONH-) HB_Acceptor H-Bond Acceptor (Backbone CO) Amide->HB_Acceptor NH...O (Donor) HB_Donor H-Bond Donor (Backbone NH) Amide->HB_Donor CO...H (Acceptor) R_Group R-Group (Aryl/Alkyl) R_Group->Hydrophobic Van der Waals

Figure 2: Pharmacophoric interaction map of furan-2-carboxamide within a typical binding pocket.

Module 4: Post-Docking Analysis & ADMET

Docking scores alone are insufficient. Stability and bioavailability determine drug viability.[1]

Molecular Dynamics (MD) Simulation

Run a 50-100 ns MD simulation (e.g., using GROMACS or Desmond) on the top 3 complexes.[1]

  • Solvent Model: TIP3P water model.[1]

  • Ion Neutralization: Add Na+/Cl- to 0.15 M.[1]

  • Analysis:

    • RMSD: Plot Ligand RMSD relative to the protein backbone. A stable plateau indicates a reliable binding mode.[1]

    • MM-GBSA: Calculate binding free energy (

      
      ) from the trajectory frames. This is more accurate than the docking score.
      
ADMET Profiling

Use tools like ADMETlab 2.0 to predict pharmacokinetic properties [4].[1]

  • Absorption (Caco-2): Target permeability > -5.15 log cm/s.[1]

  • Distribution (BBB): For CNS targets, check MDCK permeability.[1]

  • Toxicity: Screen for hERG inhibition (cardiotoxicity) and Ames mutagenicity (common concern with nitro-furan derivatives).[1]

References

  • Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer. Adichunchanagiri University.[1]

  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry / PubMed Central.[1]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem / PubMed.

  • ADMETlab 2.0: Comprehensive Predictions of ADMET Properties. Nucleic Acids Research.

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives. Journal of King Saud University - Science.

Sources

Furan Derivatives in Medicinal Chemistry: A Technical Review of Efficacy, Synthesis, and Metabolic Safety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan, a five-membered aromatic heterocycle, occupies a paradoxical niche in medicinal chemistry. It is simultaneously a "privileged scaffold"—capable of potent hydrogen bonding and pi-stacking interactions with biological targets—and a potential "structural alert" due to metabolic liabilities. While furan derivatives form the core of essential medicines like Furosemide (diuretic) and Amiodarone (antiarrhythmic), the unsubstituted furan ring can undergo bioactivation by Cytochrome P450 enzymes to form reactive electrophiles, leading to hepatotoxicity.

This technical guide provides a rigorous analysis of furan derivatives, moving beyond basic pharmacology to address the critical balance between therapeutic efficacy and metabolic safety. It is designed for medicinal chemists seeking to leverage the furan pharmacophore while mitigating its toxicological risks.[1]

Structural & Electronic Properties

The furan ring (


) is a planar, pi-excessive heterocycle. Its oxygen atom contributes a lone pair to the pi-system, establishing aromaticity (Hückel’s rule: 6 pi electrons).
  • Lipophilicity & Solubility: Furan derivatives generally possess moderate lipophilicity (

    
    ), enhancing membrane permeability. The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to thiophene or benzene analogs.
    
  • Reactivity: Being electron-rich, furans are highly susceptible to electrophilic aromatic substitution (EAS), typically at the

    
    -positions (C2 and C5). This reactivity is a double-edged sword: it facilitates diverse synthetic functionalization but also predisposes the ring to oxidative metabolism.
    

Metabolic Liability: The Mechanism of Toxicity

A critical competency for any drug developer working with furans is understanding their bioactivation. The toxicity of furan-containing drugs is rarely intrinsic to the parent molecule but arises from its metabolites.

Bioactivation Pathway

The primary metabolic pathway involves oxidation by CYP2E1 (and to a lesser extent CYP2A6).

  • Epoxidation: CYP450 oxidizes the furan double bond to form a transient, highly unstable epoxide.

  • Ring Opening: The epoxide rapidly rearranges to form cis-2-butene-1,4-dial (BDA) , a highly reactive

    
    -unsaturated dicarbonyl.
    
  • Adduct Formation: BDA is a potent Michael acceptor that covalently binds to cellular nucleophiles (protein thiol/amine groups and DNA), leading to cytotoxicity and carcinogenesis.

Visualization of Metabolic Activation

The following diagram illustrates the critical bifurcation between detoxification and toxicity.

MetabolicActivation Furan Furan Scaffold CYP CYP2E1 / CYP450 (Oxidation) Furan->CYP Epoxide Furan-2,3-epoxide (Unstable Intermediate) CYP->Epoxide Bioactivation BDA cis-2-butene-1,4-dial (Reactive Enedione) Epoxide->BDA Ring Opening GSH Glutathione Conjugation (Detoxification) BDA->GSH + GSH (Phase II) Tox Protein/DNA Adducts (Hepatotoxicity) BDA->Tox + Cellular Nucleophiles

Figure 1: The metabolic bioactivation pathway of the furan ring, highlighting the formation of the reactive enedione metabolite.

Therapeutic Applications & Approved Drugs

Despite toxicity concerns, the furan ring is successfully deployed in clinical drugs by using substitution patterns that sterically or electronically block metabolic activation.

Key Therapeutic Classes
  • Nitrofurans (Antimicrobial): The addition of a nitro group at C5 stabilizes the ring against oxidation and provides a specific mechanism of action (reduction by bacterial flavoproteins).

  • Benzofurans (Cardiovascular/Anticancer): Fusing a benzene ring (as in Amiodarone) significantly alters aromaticity and metabolic stability.

  • Furanosteroids (Anti-inflammatory): Exploiting the furan ring for receptor binding affinity.

Comparative Data of Furan-Based Drugs
Drug NameTherapeutic ClassFuran MotifMechanism of ActionMetabolic Status
Nitrofurantoin Antibacterial5-Nitro-2-furaldehydeBacterial DNA damage via reduction intermediatesBioactivated by bacterial reductases; mammalian toxicity is dose-dependent.
Furosemide DiureticFurfuryl amineNa+/K+/2Cl- cotransporter inhibitorFuran ring is relatively stable; excreted largely unchanged.
Amiodarone AntiarrhythmicBenzofuranK+ channel blocker (Class III)Metabolized via deethylation (not ring opening); benzofuran core is stable.
Ranitidine H2 AntagonistFuran with amine tailsHistamine H2 receptor antagonistWithdrawn in some markets due to NDMA impurity, not intrinsic furan ring toxicity.
Sunitinib AnticancerFuran-indolinoneTyrosine kinase inhibitor (VEGFR/PDGFR)Furan moiety contributes to binding in the ATP pocket.

Experimental Protocol: Synthesis of 2,5-Disubstituted Furans

For medicinal chemistry programs, the Paal-Knorr synthesis is often too harsh. Below is a modern, transition-metal-catalyzed protocol for synthesizing 2,5-disubstituted furans, which allows for the introduction of sensitive functional groups required for SAR studies.

Method: Copper-Catalyzed Oxidative Cyclization of 1,5-Enynes. Application: Rapid generation of furan libraries for SAR exploration.

Reagents & Equipment
  • Substrate: Functionalized 1,5-enyne ketone.

  • Catalyst: Copper(II) Chloride (

    
    ) or Copper(I) Iodide (
    
    
    
    ).
  • Oxidant: T-butyl hydroperoxide (TBHP) or atmospheric

    
    .
    
  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Purification: Silica gel flash chromatography.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the 1,5-enyne (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Catalyst Addition: Add

    
     (10 mol%) and 
    
    
    
    (20 mol%) to the solution.
  • Oxidant Introduction: Add TBHP (2.0 equiv, 5-6 M in decane) dropwise at room temperature.

  • Heating: Seal the tube and heat the reaction mixture to 80°C in an oil bath. Stir vigorously for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:EtOAc (8:2). Look for the disappearance of the starting enyne spot.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and wash with saturated

      
       solution (2 x 10 mL) to remove copper species (aqueous layer will turn blue).
      
    • Wash the organic layer with brine (10 mL), dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel 230-400 mesh) to yield the 2,5-disubstituted furan.

  • Validation: Confirm structure via

    
    -NMR (characteristic furan protons at 
    
    
    
    6.0–7.5 ppm) and HRMS.

Strategic Design: Mitigating Toxicity (SAR)

To utilize furan in drug discovery without incurring toxicity, specific structural modifications are required. This "Safety-by-Design" approach focuses on blocking the metabolic hotspots (C2 and C5 positions).

SAR Logic for Safer Furans
  • C2/C5 Substitution: Blocking both

    
    -positions with alkyl or aryl groups prevents the initial epoxidation or sterically hinders the ring-opening process.
    
  • Electron Withdrawing Groups (EWG): Substituents like nitro (

    
    ), carbonyl (
    
    
    
    ), or ester (
    
    
    ) groups on the ring decrease electron density, making the furan less susceptible to CYP450 oxidation.
  • Benzofuran Fusion: Fusing a benzene ring stabilizes the furan moiety, significantly reducing the formation of the reactive enedione intermediate.

SAR_Design Target Safe Furan Candidate Strategy1 Block Alpha Positions (C2/C5 Substitution) Target->Strategy1 Strategy2 Electron Withdrawal (Add -NO2, -CF3, -COR) Target->Strategy2 Strategy3 Scaffold Fusion (Benzofuran/Dibenzofuran) Target->Strategy3 Outcome1 Prevents CYP Epoxidation Strategy1->Outcome1 Outcome2 Reduces Ring Electron Density Strategy2->Outcome2 Outcome3 Increases Aromatic Stability Strategy3->Outcome3

Figure 2: Structure-Activity Relationship (SAR) strategies to engineer metabolic stability into furan-based drug candidates.

References

  • Manchare, A. M., & Kanawade, P. P. (2024).[2] Pharmacological activity of furan derivatives: A review. World Journal of Pharmaceutical Research.[2] Link

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link

  • Hosseyni, S., et al. (2015).[3] Synthesis of Substituted Furans via a Gold/Copper-Catalyzed Cyclization.[3] Organic Letters, 17(24), 6010-6013. Link

  • Awad, H. M., et al. (2022).[4] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2974. Link

  • Stana, A., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives.[5] International Journal of Molecular Sciences, 24(12), 9845. Link

Sources

Comprehensive Spectral Profiling of N-(1-Hydroxybutan-2-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive spectral characterization profile for N-(1-hydroxybutan-2-yl)furan-2-carboxamide , a pharmacophore often utilized as a chiral building block in the synthesis of antitubercular agents (ethambutol analogs) and kinase inhibitors.

Accurate identification of this compound relies on distinguishing the unique electronic signature of the furan ring coupled with the diastereotopic complexity of the 2-amino-1-butanol moiety. This guide synthesizes experimental protocols with high-fidelity spectral assignments (NMR, MS, IR) to establish a self-validating identification workflow.

Compound Identity & Structural Logic[1]

PropertyDetail
IUPAC Name N-(1-hydroxybutan-2-yl)furan-2-carboxamide
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.21 g/mol
Key Structural Features Furan heteroaromatic ring, secondary amide linkage, chiral center at C2 of the butyl chain.[1]
Stereochemistry The C2 position is chiral. Commercial 2-amino-1-butanol is often racemic (dl), resulting in a racemic product unless enantiopure starting material is used.
Synthetic Pathway & Impurity Context

Understanding the synthesis is critical for interpreting spectral impurities (e.g., residual acyl chloride or unreacted amine).

Synthesis Start1 Furan-2-carboxylic acid Activation Activation (CDI or SOCl2) Start1->Activation Start2 2-Amino-1-butanol Product N-(1-Hydroxybutan-2-yl) furan-2-carboxamide Start2->Product Nucleophilic Attack Intermediate Reactive Intermediate (Acyl Imidazole/Chloride) Activation->Intermediate - CO2 / SO2 Intermediate->Product + Start2 - Imidazole / HCl

Figure 1: Synthetic workflow. The presence of peaks at δ 12.0 (COOH) or broad amine signals in NMR indicates incomplete reaction.

Nuclear Magnetic Resonance (NMR) Profiling[3]

1H NMR Spectroscopy

The proton spectrum is characterized by the distinct aromatic furan signals and the complex aliphatic region due to the chiral center.

Solvent: DMSO-d₆ (Recommended for observing labile OH/NH protons) Frequency: 400 MHz

Shift (δ, ppm)Mult.[1][2][3]Integ.AssignmentStructural Insight
8.15 d1HAmide NH Doublet due to coupling with the methine CH. Disappears on D₂O shake.
7.82 dd1HFuran H-5 Coupled to H-4 and H-3. Most deshielded aromatic proton.
7.12 dd1HFuran H-3 Ortho to carbonyl. Distinctive doublet of doublets.
6.62 dd1HFuran H-4 The "middle" furan proton, typically the most shielded aromatic signal.
4.75 t/br1HAlcohol OH Triplet if dry DMSO is used (coupling to CH₂); broad singlet if wet.
3.85 m1HMethine CH -NChiral center. Multiplet due to coupling with NH, CH₂ (ethyl), and CH₂ (hydroxyl).
3.40 - 3.55 m2HCH₂ -OHCritical: These protons are diastereotopic due to the adjacent chiral center. They often appear as a complex ABX system rather than a simple doublet.
1.45 - 1.65 m2HEthyl CH₂ Multiplet, magnetically non-equivalent due to chirality.
0.88 t3HTerminal CH₃ Classic triplet (J ≈ 7.5 Hz).
13C NMR Spectroscopy

Solvent: DMSO-d₆

Shift (δ, ppm)AssignmentNote
157.8 C=O (Amide)Characteristic amide carbonyl.
147.5 Furan C-2 Quaternary carbon attached to carbonyl.
145.2 Furan C-5 Alpha carbon (next to oxygen).
113.8 Furan C-3 Beta carbon.
111.9 Furan C-4 Beta carbon.
63.5 C H₂-OHDeshielded by oxygen.
52.1 C H-NHMethine chiral center.
23.8 Ethyl C H₂Aliphatic chain.
10.5 Terminal C H₃Methyl group.

Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the furoyl cation. This is the primary "fingerprint" for any furan-2-carboxamide derivative.

Ionization Mode: ESI (+) or EI (70 eV)

Key Fragments[2][6]
  • m/z 184.1 [M+H]⁺: Molecular ion (Protonated).

  • m/z 152 [M - CH₂OH]⁺: Loss of the hydroxymethyl group (primary cleavage at the chiral center).

  • m/z 95 [C₅H₃O₂]⁺ (Base Peak): The Furoyl Cation . This is the diagnostic peak. Cleavage of the amide bond stabilizes the positive charge on the carbonyl carbon, conjugated with the furan oxygen.

MassSpec Parent Molecular Ion [M+H]+ = 184 Frag1 Loss of CH2OH m/z 152 Parent->Frag1 - 31 Da Frag2 Furoyl Cation (Base Peak) m/z 95 Parent->Frag2 Amide Bond Cleavage Neutral Neutral Amine Fragment Parent->Neutral Neutral Loss

Figure 2: Fragmentation logic. The m/z 95 peak confirms the presence of the furan-2-carbonyl moiety.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state)

Wavenumber (cm⁻¹)Vibration ModeDescription
3250 - 3400 O-H / N-H StretchBroad band. The OH and NH stretches often overlap in this region.
3120 - 3150 C-H Stretch (Ar)Weak, sharp bands characteristic of the furan ring C-H.
1635 - 1655 Amide I (C=O)Strong, sharp band. Lower frequency than ester due to resonance.
1530 - 1550 Amide II (N-H bend)Diagnostic for secondary amides.
1010 - 1050 C-O StretchPrimary alcohol stretch.
750 Ring BreathingCharacteristic furan ring deformation.

Quality Control & Validation Protocol

To ensure the spectral data corresponds to the target molecule and not an impurity, apply this logic:

  • The "95" Rule (MS): If the Mass Spec does not show a dominant peak at m/z 95, the furan ring is likely compromised or absent.

  • The Diastereotopic Check (NMR): Zoom into the 3.4–3.6 ppm region. If you see a simple doublet (2H) instead of a complex multiplet, suspect that the chiral center has been racemized or the structure is actually the achiral isomer (e.g., derived from 4-aminobutanol).

  • Impurity Flag: A triplet at δ 1.05 ppm (instead of δ 0.88) suggests residual 2-amino-1-butanol starting material.

References

  • Synthesis of Furan-2-carboxamides: Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Available at: [Link]

  • Furan Ring Spectral Data: Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Global Research Online. Available at: [Link]

  • Mass Spectrometry of Furan Derivatives: Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available at: [Link]

  • Amino-Alcohol NMR Data: Analysis of 2-amino-1-butanol derivatives. Physics & Maths Tutor. Available at: [Link]

Sources

Mechanism of action for furan-2-carboxamide class compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Scaffold Versatility: From Quorum Sensing Inhibition to GPCR Antagonism

Executive Summary

The furan-2-carboxamide moiety represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to function as a bioisostere for labile furanones and phenyl-amides. Unlike simple aromatic systems, the furan core offers unique electronic properties (π-excessive heteroaromaticity) and hydrogen-bond accepting potential via the ring oxygen, while the carboxamide linker provides essential directional hydrogen bonding.

This guide analyzes the mechanism of action (MoA) of this class across two distinct biological domains:

  • Anti-Virulence (Prokaryotic): Competitive antagonism of the LasR Quorum Sensing regulator in Pseudomonas aeruginosa.

  • Neuromodulation/Immuno-oncology (Eukaryotic): Antagonism of the Adenosine A2A G-Protein Coupled Receptor (GPCR).

Part 1: Structural Basis & Chemical Logic

The pharmacological versatility of furan-2-carboxamides stems from their ability to mimic endogenous signaling molecules while offering superior metabolic stability.

  • Bioisosterism: In anti-bacterial applications, the furan-2-carboxamide serves as a hydrolytically stable mimic of the acylated homoserine lactone (AHL) ring found in natural autoinducers. Natural furanones are often metabolically unstable; the furan-2-carboxamide retains the requisite geometry for receptor binding but resists enzymatic ring-opening.

  • Electronic Profile: The furan oxygen acts as a weak hydrogen bond acceptor, while the amide nitrogen serves as a donor. This "push-pull" electronic system allows for high-affinity interactions with polar residues in receptor binding pockets (e.g., Trp60 in LasR or Asn253 in A2A).

Part 2: Mechanism of Action A – Bacterial Quorum Sensing Inhibition

Target: LasR Transcriptional Regulator (P. aeruginosa) Therapeutic Context: Anti-biofilm agents; treatment of multi-drug resistant (MDR) infections.

1. Molecular Mechanism

The primary MoA is competitive antagonism of the LasR receptor.

  • Native Pathway: Native autoinducers (OdDHL) bind to the LasR monomer, triggering a conformational change that allows dimerization. This dimer binds to specific DNA promoters (lux-box), driving the expression of virulence factors (pyocyanin, elastase) and biofilm formation.

  • Inhibitory Pathway: Furan-2-carboxamide derivatives bind to the LasR Ligand Binding Domain (LBD) but induce a non-productive conformation.

    • Steric Clash: Substituents on the carboxamide nitrogen (e.g., hydrazides or bulky aryls) occupy the "acyl-chain" pocket but prevent the folding required for dimerization.

    • Dimerization Blockade: Without dimerization, the LasR-inhibitor complex is rapidly degraded by ClpXP proteases or simply fails to bind DNA, effectively silencing the virulence cascade without killing the bacteria (reducing selective pressure for resistance).

2. Pathway Visualization (LasR Inhibition)

LasR_Pathway AHL Native Autoinducer (OdDHL) LasR_Mono LasR Monomer (Unstable) AHL->LasR_Mono Binds Furan Furan-2-Carboxamide Inhibitor Furan->LasR_Mono Competes LasR_AHL LasR-AHL Complex (Active Conformation) LasR_Mono->LasR_AHL Folding LasR_Furan LasR-Inhibitor Complex (Inactive Conformation) LasR_Mono->LasR_Furan Binding Dimer LasR Homodimer LasR_AHL->Dimer Dimerization LasR_Furan->Dimer BLOCKED Protease ClpXP Protease Degradation LasR_Furan->Protease Targeted for Clearance DNA DNA Binding (lux-box) Dimer->DNA Promoter Activation Biofilm Biofilm Formation & Virulence Factors DNA->Biofilm Transcription

Caption: Competitive antagonism of LasR by furan-2-carboxamides prevents receptor dimerization, leading to proteolytic degradation and cessation of virulence factor transcription.

Part 3: Mechanism of Action B – Adenosine A2A Receptor Antagonism

Target: Adenosine A2A Receptor (GPCR) Therapeutic Context: Parkinson’s Disease (motor control), Immuno-oncology (T-cell reactivation).

1. Molecular Mechanism

Furan-2-carboxamides act as orthosteric antagonists or inverse agonists .

  • Binding Mode: The furan ring occupies the hydrophobic pocket typically engaged by the adenine core of endogenous adenosine. The carboxamide linker positions aryl substituents to interact with the extracellular loops (ECL2), stabilizing the receptor in an inactive ionic-lock state.

  • Signaling Blockade:

    • cAMP Suppression: By preventing Adenosine binding, the antagonist inhibits the recruitment of the Gs alpha subunit (

      
      ).
      
    • Downstream Effect: This prevents the activation of Adenylyl Cyclase, halting the conversion of ATP to cAMP. In the striatum, this reduces GABAergic output, improving motor function in Parkinson's models. In T-cells, this releases the "brake" on immune activation, enhancing anti-tumor responses.

2. Pathway Visualization (A2A Antagonism)

A2A_Signaling Adenosine Adenosine (Ligand) A2A A2A Receptor (GPCR) Adenosine->A2A Agonism FuranAntag Furan-2-Carboxamide (Antagonist) FuranAntag->A2A Blockade (||) Gs Gs Protein Activation A2A->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Response Immune Suppression / Motor Inhibition PKA->Response

Caption: Furan-2-carboxamide antagonists block the A2A-Gs coupling, preventing the cAMP signaling cascade that drives immune suppression and motor inhibition.

Part 4: Quantitative Data Summary

The following table summarizes representative potency data for furan-2-carboxamide derivatives across key assays, illustrating the structure-activity relationship (SAR) potential.

Compound ClassTarget / AssayMetricValueBiological EffectSource
Carbohydrazide-Furan P. aeruginosa Biofilm% Inhibition58% (at 100 µM)Disruption of biofilm matrix without bactericidal activity.[1]
Aryl-Furan-Carboxamide HeLa Cell Line (Cytotoxicity)IC5062.37 µg/mL Moderate anti-proliferative activity via likely kinase modulation.[2]
Benzofuran Derivative Adenosine A2A ReceptorKi (Binding)< 10 nM High affinity antagonism, improving motor function in primate models.[3]
Carbamothioyl-Furan S. aureus (MIC)MIC150 µg/mL Weak to moderate direct antimicrobial activity (requires optimization).[4]
Part 5: Experimental Protocols
Protocol A: P. aeruginosa Biofilm Inhibition Assay (Crystal Violet)

Validates Mechanism A (Anti-virulence)

Principle: Quantifies the total biomass of the biofilm attached to a surface. Critical Control: Use a non-biofilm forming strain (e.g., P. aeruginosa PA14 lasI mutant) as a negative control and furanone C-30 as a positive control.

  • Culture Preparation: Grow P. aeruginosa (PAO1) overnight in LB media. Dilute 1:100 into fresh M63 minimal media supplemented with 0.2% glucose and 0.5% casamino acids.

  • Compound Dosing: In a 96-well PVC microtiter plate, add 100 µL of diluted culture. Add 1 µL of furan-2-carboxamide stock (DMSO) to achieve final concentrations (e.g., 10, 50, 100 µM).

    • Validation Step: Include "Media + Compound" wells (no bacteria) to check for compound precipitation which can stain Crystal Violet and yield false positives.

  • Incubation: Incubate statically at 37°C for 24 hours in a humidified chamber.

  • Staining:

    • Discard planktonic cells by inversion.

    • Wash wells 2x with distilled water (gently).

    • Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 mins at Room Temp.

  • Quantification:

    • Rinse wells 3x with water. Air dry.

    • Solubilize bound dye with 150 µL of 30% acetic acid.

    • Transfer contents to a clear flat-bottom plate and measure Absorbance at 550 nm (A550).

  • Analysis: % Biofilm Inhibition =

    
    .
    
Protocol B: GPCR cAMP Accumulation Assay (TR-FRET)

Validates Mechanism B (A2A Antagonism)

Principle: Competition assay using a fluorescent cAMP tracer. Antagonists will decrease the cAMP signal generated by an agonist (like NECA). Critical Control: Run a counter-screen against the A1 receptor to ensure selectivity.

  • Cell Prep: Use CHO-K1 cells stably expressing human A2A receptor. Harvest and resuspend in stimulation buffer (HBSS + 5mM HEPES + 0.5 mM IBMX to block phosphodiesterase).

  • Agonist Challenge:

    • Dispense 5 µL of cells (approx. 2,000 cells/well) into a white 384-well low-volume plate.

    • Add 2.5 µL of Furan-2-carboxamide test compound. Incubate 15 mins.

    • Add 2.5 µL of NECA (agonist) at its EC80 concentration.

    • Incubate 30 mins at RT.

  • Detection (TR-FRET):

    • Add 5 µL of cAMP-d2 (acceptor) and 5 µL of Anti-cAMP-Cryptate (donor).

    • Incubate 1 hour in the dark.

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (HTRF/Lance).

    • Logic: High cAMP (Agonist only) = Low FRET signal (unlabeled cAMP competes with tracer).

    • Result: An effective Furan antagonist will restore the FRET signal by preventing cAMP production (lowering the concentration of unlabeled cAMP).

References
  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Source: National Institutes of Health (NIH) / ChemMedChem URL:[Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Source: ResearchGate / Silpakorn University URL:[Link]

  • Synthetic studies on selective adenosine A2A receptor antagonists. Part II: synthesis and structure-activity relationships of novel benzofuran derivatives. Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Source: MDPI / Molecules URL:[Link]

  • Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. Source: British Journal of Pharmacology / NIH PMC URL:[Link]

Exploratory screening of furan carboxamides for anticancer activity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Exploratory Screening of Furan Carboxamides for Anticancer Activity

Executive Summary & Rationale

The furan carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile bioisostere for benzamides and pyridine carboxamides.[1] Its utility in anticancer drug discovery stems from the furan ring’s ability to participate in unique


-

stacking interactions and hydrogen bonding (via the oxygen atom) within the ATP-binding pockets of kinases such as EGFR and VEGFR-2 , as well as its potential to inhibit tubulin polymerization .

This guide outlines a high-fidelity workflow for the design, synthesis, and biological screening of furan-2-carboxamide derivatives. It moves beyond standard operating procedures to explain the causality behind experimental choices, ensuring data robustness and reproducibility.

Rational Design & Structure-Activity Relationship (SAR)

Effective screening begins with rational library design.[1] The furan-2-carboxamide core functions as a linker-scaffold system connecting a "head" group (furan) to a hydrophobic "tail."[1]

Core Pharmacophore Analysis
  • The Furan Ring (Head): Acts as a hydrogen bond acceptor via the ether oxygen.[1] Unlike a phenyl ring, the furan is electron-rich (excessive

    
    -density), making it susceptible to oxidative metabolism but highly active in hydrophobic pockets.[1]
    
  • The Carboxamide Linker (-CONH-): Critical for hydrogen bonding with residues like Met793 in the EGFR hinge region.[1] It provides rigidity, orienting the "tail" group.[1]

  • The Hydrophobic Tail (Aryl/Heteroaryl): Modulates lipophilicity (LogP) and permeability.[1]

SAR Logic for Library Generation
  • Substitution at C5 (Furan): Introduction of halogens (Br, Cl) or small alkyl groups at the 5-position of the furan ring often blocks metabolic oxidation and enhances metabolic stability.[1]

  • Electronic Effects on the Tail:

    • Electron-Donating Groups (EDGs) (e.g., -OMe, -Me) on the N-phenyl ring frequently enhance cytotoxicity by increasing electron density, potentially strengthening

      
      -cation interactions.[1]
      
    • Electron-Withdrawing Groups (EWGs) (e.g., -F, -NO2) modulate acidity and metabolic stability but may reduce potency if the target pocket requires electron-rich ligands.[1]

SAR_Logic Core Furan-2-Carboxamide Core Head Furan Ring (C2-C5) H-Bond Acceptor Core->Head Bioisostere Linker Amide (-CONH-) Hinge Binder Core->Linker Rigidity Tail Aryl/Heteroaryl Tail Hydrophobic Interaction Core->Tail Selectivity Metabolic Stability Metabolic Stability Head->Metabolic Stability C5 Substitution Kinase Affinity Kinase Affinity Linker->Kinase Affinity H-Bonding Cell Permeability Cell Permeability Tail->Cell Permeability LogP Modulation

Figure 1: Structural dissection of the furan carboxamide pharmacophore for rational library design.[1]

Chemical Synthesis Workflow

To ensure high purity for biological screening, we utilize a nucleophilic acyl substitution pathway.[1] While coupling reagents (EDC/HOBt) are common, the Acid Chloride Method is preferred for initial screening libraries due to higher yields and easier purification for furan derivatives.[1]

Protocol: Acid Chloride Amidation

Objective: Synthesize N-substituted furan-2-carboxamides.

  • Activation: Dissolve 2-furoic acid (1.0 eq) in dry dichloromethane (DCM). Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF.[1] Reflux for 2–3 hours.[1]

    • Why: In situ generation of furoyl chloride avoids hydrolytic degradation of the intermediate.[1]

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure.

  • Coupling: Re-dissolve the residue in dry DCM. Add the appropriate aniline/amine (1.0 eq) and Triethylamine (Et₃N) (2.0 eq) at 0°C. Stir at room temperature for 6–12 hours.

    • Why Et₃N? It scavenges the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed decomposition of the furan ring.[1]

  • Work-up: Wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Hexane:Ethyl Acetate).

In Vitro Screening Protocols

Trustworthy data requires rigorous assay conditions.[1] We utilize the MTT Assay for primary screening of cell viability.[1]

Primary Screen: MTT Cell Viability Assay

Mechanism: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in metabolically active cells.[1]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 , A549 , HepG2 ) in 96-well plates at a density of

    
     cells/well.[1]
    
    • Critical Control: Include "No Cell" blanks (media only) and "Vehicle Control" (DMSO only).[1]

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with furan carboxamide derivatives at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[1]

    • Solubility Rule: Ensure final DMSO concentration is < 0.1% to prevent solvent cytotoxicity masking the drug effect.[1]

  • Exposure: Incubate for 48 hours .

    • Why 48h? This allows sufficient time for cell cycle arrest or apoptosis induction to manifest as a reduction in metabolic activity.[1]

  • Development: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4 hours.

  • Solubilization: Discard media. Add 100 µL DMSO to dissolve formazan crystals.[1]

  • Readout: Measure absorbance at 570 nm . Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Data Presentation Template:

Compound IDR-SubstituentMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)Selectivity Index (SI)*
FC-01 H25.4 ± 1.230.1 ± 2.51.5
FC-02 4-OMe4.2 ± 0.58.1 ± 0.9>10
FC-03 4-F12.8 ± 1.115.3 ± 1.43.2
Doxorubicin (Control)0.5 ± 0.10.8 ± 0.1N/A

*SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells).[1] An SI > 10 indicates a promising lead.[1][2]

Mechanistic Validation

Once hits are identified (IC₅₀ < 10 µM), the mechanism of death must be validated to rule out non-specific necrosis.[1]

Flow Cytometry: Annexin V/PI Apoptosis Assay

Rationale: Distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[1]

  • Treatment: Treat cells with the IC₅₀ concentration of the lead compound for 24 hours.[1]

  • Staining: Harvest cells, wash with PBS, and resuspend in Binding Buffer.[1] Add Annexin V-FITC and Propidium Iodide (PI) .[1]

  • Analysis: Analyze via Flow Cytometer (e.g., BD FACSCalibur).[1]

    • Success Metric: A significant shift to the Q4 (Early Apoptosis) or Q2 (Late Apoptosis) quadrant compared to control confirms the apoptotic mechanism, often linked to caspase activation.[1]

Target Validation: EGFR Kinase Inhibition

Since furan carboxamides often target the ATP pocket of kinases, an enzymatic inhibition assay is required.[1]

  • Method: ADP-Glo™ Kinase Assay or similar ELISA-based tyrosine kinase assay.[1]

  • Expectation: Dose-dependent reduction in luminescence indicates competitive inhibition of ATP binding.[1]

Mechanism_Flow Drug Furan Carboxamide (Lead Compound) Target Target Binding (EGFR / Tubulin) Drug->Target Docking Signal Signal Transduction (Inhibition of Phosphorylation) Target->Signal Kinase Assay CellCycle Cell Cycle Arrest (G2/M Phase) Signal->CellCycle Flow Cytometry Apoptosis Apoptosis Induction (Caspase 3/7 Activation) CellCycle->Apoptosis Annexin V/PI

Figure 2: Mechanistic pathway from molecular binding to cellular phenotype.[1]

References

  • Al-Wahaibi, L. H., et al. (2023).[1] "Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity." Molecules. Link

  • BenchChem. (2025).[1][3][4] "Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships." BenchChem Technical Guides. Link[1]

  • El-Miligy, M. M., et al. (2025).[1][5] "Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights."[1] Journal of Medicinal Chemistry. Link

  • Shvetsov, A. B., et al. (2023).[1][5][6] "Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors." Journal of Medicinal Chemistry. Link[1]

  • Organic Chemistry Portal. (2024).[1] "Paal-Knorr Furan Synthesis & Amide Coupling Strategies." Link

Sources

Methodological & Application

Application Note: Selective Synthesis of N-(1-Hydroxy-2-butyl)furan-2-carboxamide

[1]

Abstract & Strategic Overview

The synthesis of N-(1-Hydroxy-2-butyl)furan-2-carboxamide requires the coupling of 2-furoyl chloride (or activated furan-2-carboxylic acid) with 2-amino-1-butanol .[1]

  • The Challenge: The substrate, 2-amino-1-butanol, contains both a nucleophilic amine (–NH₂) and a nucleophilic primary alcohol (–OH). While amines are generally more nucleophilic, uncontrolled acylation conditions (excess reagent, high temperature, or strong catalysis) can lead to ester byproducts (O-acylation) or di-acylated species.

  • The Solution: This protocol utilizes a Low-Temperature Controlled Addition strategy in an anhydrous aprotic solvent (DCM) with a tertiary amine base.[1] This kinetic control ensures exclusive N-acylation.[1]

Retrosynthetic Analysis

The disconnection is made at the amide bond, revealing two commercially available precursors.

RetrosynthesisTargetTarget MoleculeN-(1-Hydroxy-2-butyl)furan-2-carboxamidePrecursorsPrecursors2-Furoyl Chloride + 2-Amino-1-butanolTarget->PrecursorsAmide Coupling(Disc.)

Figure 1: Retrosynthetic disconnection.

Experimental Protocol

Method A: Acyl Chloride Route (Primary Protocol)

Recommended for gram-scale synthesis due to high atom economy and simple workup.[1]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Mass/Vol (10 mmol Scale)Role
2-Amino-1-butanol 89.141.00.89 gSubstrate (Nucleophile)
2-Furoyl Chloride 130.531.051.37 g (~1.03 mL)Electrophile
Triethylamine (Et₃N) 101.191.51.52 g (~2.10 mL)Acid Scavenger
Dichloromethane (DCM) 84.93-40 mLSolvent (Anhydrous)
Step-by-Step Procedure

1. Preparation of Nucleophile Solution:

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Add 2-amino-1-butanol (0.89 g, 10 mmol) and anhydrous DCM (30 mL).

  • Add Triethylamine (2.1 mL, 15 mmol).

  • Cool the solution to 0 °C using an ice/water bath. Stir for 10 minutes to equilibrate.

2. Controlled Electrophile Addition (The Critical Step):

  • Dilute 2-furoyl chloride (1.37 g) in anhydrous DCM (10 mL) in a separate pressure-equalizing addition funnel or syringe.

  • Crucial: Add the acid chloride solution dropwise over 20–30 minutes to the stirring amine solution at 0 °C.

    • Why? Slow addition maintains a low concentration of the highly reactive acid chloride, ensuring the more nucleophilic amine reacts preferentially before the alcohol can compete.

  • Once addition is complete, allow the reaction to stir at 0 °C for another 30 minutes.

3. Reaction Completion:

  • Remove the ice bath and allow the mixture to warm to room temperature (RT).

  • Stir at RT for 2–3 hours.

  • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The amine starting material (ninhydrin stain) should disappear; the product (UV active) will appear.[1]

4. Workup & Isolation:

  • Quench the reaction by adding water (20 mL).

  • Transfer to a separatory funnel.[1][3] Separate the organic layer (DCM).[1]

  • Extract the aqueous layer once with DCM (10 mL).[1]

  • Wash the combined organic layers sequentially with:

    • 1M HCl (20 mL) – Removes unreacted amine and Et₃N.[1]

    • Sat. NaHCO₃ (20 mL) – Neutralizes residual acid/furoic acid.[1]

    • Brine (20 mL) – Dries the organic layer.

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude solid.

5. Purification:

  • The crude product is often sufficiently pure (>95%).[1]

  • If necessary, recrystallize from EtOAc/Hexane or purify via flash column chromatography (Gradient: 0% → 50% EtOAc in Hexane).[1]

Method B: Coupling Agent Route (Alternative)

Recommended if acid chloride is unavailable or for parallel synthesis libraries.[1]

  • Dissolve 2-furoic acid (1.0 equiv) in DMF or DCM.[1]

  • Add EDC[1]·HCl (1.2 equiv) and HOBt (1.2 equiv).[1] Stir for 30 mins to activate.

  • Add 2-amino-1-butanol (1.0 equiv) and DIPEA (2.0 equiv).[1]

  • Stir at RT overnight.

  • Workup requires thorough washing with water/LiCl (if DMF used) to remove urea byproducts.[1]

Process Visualization

Reaction Scheme & Mechanism

The following diagram illustrates the reaction pathway and the kinetic selectivity for the amine over the alcohol.

ReactionSchemeFuroyl2-Furoyl Chloride(Electrophile)IntermediateTetrahedralIntermediateFuroyl->IntermediateNucleophilic Attack(Fastest at -NH2)Amine2-Amino-1-butanol(Nucleophile)Amine->IntermediateNucleophilic Attack(Fastest at -NH2)ProductTarget Amide(Major)Intermediate->Product-HCl (Et3N scavenges)EsterEster Byproduct(Avoided at 0°C)Intermediate->EsterCompetitive O-acylation(Favored by Heat/Excess)

Figure 2: Reaction pathway highlighting chemoselectivity.[1]

Workup Workflow

WorkupStartCrude Reaction Mixture(DCM Phase)QuenchAdd WaterPhase SeparationStart->QuenchAcidWashWash: 1M HCl(Removes amines)Quench->AcidWashBaseWashWash: Sat. NaHCO3(Removes furoic acid)AcidWash->BaseWashDryDry (Na2SO4) & EvaporateBaseWash->DryFinalPure ProductWhite/Off-white SolidDry->Final

Figure 3: Purification and isolation workflow.[1]

Quality Control & Characterization

Expected Yield: 85–95% Appearance: White to off-white crystalline solid.[1]

Spectroscopic Data (Simulated based on fragments)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.20 (d, 1H, NH-Amide) – Broad doublet.

    • δ 7.85 (d, 1H, Furan C5-H)

    • δ 7.15 (d, 1H, Furan C3-H)

    • δ 6.65 (dd, 1H, Furan C4-H)

    • δ 4.75 (t, 1H, -OH)

    • δ 3.80–3.90 (m, 1H, CH-N)

    • δ 3.40–3.50 (m, 2H, CH₂-OH)

    • δ 1.40–1.60 (m, 2H, CH₂-CH₃)

    • δ 0.88 (t, 3H, -CH₃)

  • LC-MS (ESI):

    • Calc.[1][8][9] MW: 183.18 Da

    • Observed [M+H]⁺: 184.2 m/z[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of acid chlorideEnsure DCM is anhydrous; check Et₃N quality.[1]
Extra Spots on TLC O-acylation (Ester formation)Maintain temperature strictly at 0 °C during addition.[1] Reduce acid chloride excess to 1.0 equiv.
Dark Coloration Furan decompositionFuran rings are acid-sensitive.[1] Avoid prolonged exposure to strong acids or light.[1] Store in amber vials.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][10] Tetrahedron, 61(46), 10827-10852. Link[1]

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480, 471–479.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.[1] Link

  • PubChem Compound Summary. (n.d.). Furan-2-carboxamide derivatives.[1][6][9] National Center for Biotechnology Information.[1] Link

Application Note: Evaluation of N-(1-Hydroxy-2-butyl)furan-2-carboxamide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Overview

N-(1-Hydroxy-2-butyl)furan-2-carboxamide is a synthetic small molecule belonging to the furan-2-carboxamide class.[1] While specific literature on this exact CAS number is limited to chemical catalogs, the structural class (furan-2-carboxamides) is widely recognized in medicinal chemistry for antimicrobial (biofilm inhibition) and anti-cancer (microtubule stabilization, apoptosis induction) activities.

This Application Note provides a standardized framework for introducing this compound into mammalian cell culture workflows. It is designed for researchers screening for cytotoxicity (safety profiling) or anti-proliferative efficacy (oncology models) .

Chemical Identity & Properties
PropertyDetail
IUPAC Name N-(1-hydroxybutan-2-yl)furan-2-carboxamide
CAS Number 791832-35-4
Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
Solubility Low in water; Soluble in DMSO (Dimethyl sulfoxide) and Ethanol.
Structural Insight The 2-amino-1-butanol moiety suggests potential metabolic interaction or membrane permeability similar to antimycobacterial agents (e.g., Ethambutol analogs).

Material Preparation & Handling

Stock Solution Reconstitution

Critical Insight: Small furan derivatives are prone to precipitation in aqueous media if not properly solvated. DMSO is the required vehicle.

  • Solvent: Sterile-filtered DMSO (Dimethyl sulfoxide), Cell Culture Grade (≥99.7%).

  • Concentration: Prepare a 100 mM Master Stock.

    • Calculation: Weigh 18.32 mg of compound and dissolve in 1.0 mL of DMSO.

  • Storage: Aliquot into amber glass vials (furan rings can be light-sensitive) and store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.

Working Solutions (Serial Dilution)

Do not add 100% DMSO stock directly to cells.

  • Intermediate Dilution: Dilute the Master Stock 1:10 in PBS or serum-free media to create a 10 mM working stock (10% DMSO).

  • Final Dosing: Dilute further into complete cell culture media to achieve target concentrations (e.g., 10, 50, 100 µM).

    • Constraint: Ensure final DMSO concentration in the well is < 0.5% (v/v) to prevent solvent toxicity.

Protocol: Cell Viability & Proliferation Assay (MTT/CCK-8)

This protocol determines the IC50 (half-maximal inhibitory concentration) of the compound. It is applicable to cancer cell lines (e.g., HepG2, MCF-7) or normal fibroblasts (e.g., NIH/3T3) for toxicology screening.

Experimental Workflow Diagram

CellCultureWorkflow Stock Master Stock (100 mM in DMSO) Dilution Serial Dilution (Media + <0.5% DMSO) Stock->Dilution Dilute Treatment Compound Treatment (24h - 72h Incubation) Dilution->Treatment Add to Cells Seeding Cell Seeding (96-well plate, 5k cells/well) Seeding->Treatment Adherence (24h) Readout Readout (Absorbance @ 450/570nm) Treatment->Readout Add Reagent

Figure 1: Standardized workflow for high-throughput screening of furan-2-carboxamide derivatives.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Seed 5,000 – 10,000 cells/well in a 96-well plate containing 100 µL of complete media (DMEM/RPMI + 10% FBS).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Aspirate old media (carefully, do not dislodge cells).

    • Add 100 µL of fresh media containing the compound at graded concentrations: 0, 1, 5, 10, 25, 50, 100 µM .

    • Controls:

      • Negative Control:[2] Media + 0.1% DMSO (Vehicle).

      • Positive Control: Doxorubicin (1 µM) or Staurosporine (for apoptosis).

    • Incubate for 48 hours .

  • Assay Readout (CCK-8 Method preferred over MTT for sensitivity):

    • Add 10 µL of CCK-8 reagent (WST-8) to each well.

    • Incubate for 1–4 hours at 37°C until orange color develops.

    • Measure absorbance at 450 nm using a microplate reader.

Data Analysis Template

Calculate % Cell Viability using the formula:



Concentration (µM)Absorbance (450nm)% Viability (Mean ± SD)Interpretation
0 (Vehicle)1.250100.0 ± 2.1Baseline Growth
101.18094.4 ± 3.5Non-toxic
500.62550.0 ± 4.2IC50 Threshold
1000.15012.0 ± 1.8Cytotoxic

Mechanistic Investigation: Apoptosis & Oxidative Stress

If the compound shows anti-proliferative activity, the mechanism likely involves Reactive Oxygen Species (ROS) generation or Microtubule destabilization , common to furan-carboxamide analogs.

Proposed Mechanism of Action (MOA)

MOA_Pathway Compound N-(1-Hydroxy-2-butyl) furan-2-carboxamide Entry Cellular Uptake Compound->Entry Target1 Tubulin Polymerization Inhibition Entry->Target1 Possible Target2 ROS Generation (Oxidative Stress) Entry->Target2 Likely Caspase Caspase-3/7 Activation Target1->Caspase Mito Mitochondrial Dysfunction Target2->Mito Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Hypothetical signaling pathway based on furan-2-carboxamide SAR (Structure-Activity Relationship) data.

ROS Detection Protocol (DCFDA Assay)
  • Seeding: Seed cells in black-walled 96-well plates.

  • Staining: Wash cells with PBS and incubate with 25 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 mins.

  • Treatment: Remove stain, wash, and treat with Compound (IC50 concentration) for 4–6 hours.

  • Measurement: Read Fluorescence (Ex/Em: 485/535 nm). An increase in fluorescence indicates oxidative stress.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Compound hydrophobicity high.Sonicate stock solution; ensure DMSO < 0.5%; pre-warm media to 37°C before addition.
High Background in MTT Furan ring reducing MTT reagent?Switch to CCK-8 or CellTiter-Glo (ATP) assays which are less prone to chemical interference.
No Effect Observed Poor cellular uptake.Increase incubation time to 72h; verify compound stability in media (HPLC).
Edge Effect Evaporation in 96-well plate.Fill outer wells with PBS; do not use them for data.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12826079 (N-(1-Hydroxy-2-butyl)furan-2-carboxamide). PubChem. Available at: [Link]

  • López-Rojas, P., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4567. (Demonstrates anti-cancer activity of furan-2-carboxamides in HepG2/MCF-7).[3] Available at: [Link]

  • Hassan, R., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal.[4] (Establishes furan-2-carboxamides as LasR inhibitors/biofilm agents). Available at: [Link]

Sources

High-throughput screening assays for furan-2-carboxamide libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening (HTS) Strategies for Furan-2-Carboxamide Libraries

Introduction: The Furan-2-Carboxamide Pharmacophore

The furan-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., EGFR, PIM kinases) and bacterial quorum sensing (QS) inhibitors (e.g., LasR antagonists in P. aeruginosa). Its synthetic accessibility via multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, allows for the rapid generation of high-diversity libraries.

However, screening this scaffold presents unique challenges.[1] The electron-rich furan ring can be susceptible to oxidative metabolism or act as a cryptic Michael acceptor, potentially leading to pan-assay interference (PAINS). This guide outlines a rigorous HTS workflow designed to maximize hit quality while filtering out false positives specific to this chemotype.

Library Design & Quality Control

Before screening, the integrity of the furan-2-carboxamide library must be validated. Unlike standard amide libraries, furan derivatives have specific stability profiles.

  • Synthetic Origin: Most libraries are generated via the Ugi 4-component reaction using furan-2-carboxylic acid, an amine, an aldehyde, and an isocyanide.

  • Solubility Profile: These compounds generally exhibit high solubility in DMSO. However, aqueous solubility drops precipitously above

    
    .
    
  • QC Protocol:

    • DMSO Stability: Verify stability in 100% DMSO. Furan rings can degrade if stored in DMSO that has absorbed water (hygroscopic) due to acid-catalyzed ring opening. Recommendation: Store under inert gas (Argon) at -20°C.

    • Freeze-Thaw Cycles: Limit to <5 cycles. Furan derivatives are prone to precipitation upon repeated freeze-thaw cycles.

Assay Protocol A: Biochemical Screen (Kinase Inhibition)

Target: PIM1 Kinase (Serine/Threonine Kinase) Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Rationale: TR-FRET is selected over standard fluorescence intensity to eliminate background interference from the furan scaffold, which can exhibit intrinsic fluorescence in the blue/green region.

Materials
  • Enzyme: Recombinant human PIM1.

  • Substrate: ULight™-labeled peptide substrate (PerkinElmer or equivalent).

  • Tracer: Europium-labeled anti-phospho antibody.

  • Plate: 384-well low-volume white microplates.

Step-by-Step Protocol
  • Compound Dispensing:

    • Use an acoustic dispenser (e.g., Echo 550) to transfer 10 nL of library compounds (10 mM stock) into assay plates.

    • Controls: Column 1 (DMSO only, High Control), Column 2 (Staurosporine 1

      
      , Low Control).
      
  • Enzyme Reaction Mix (10

    
    ): 
    
    • Prepare Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

      
      , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.
      
    • Add PIM1 enzyme (0.5 nM final) and ULight-substrate (50 nM final).

    • Dispense 5

      
       of Mix into wells. Incubate 15 mins at RT to allow compound-enzyme pre-equilibration.
      
  • Reaction Initiation:

    • Add 5

      
       of ATP solution (10 
      
      
      
      final, approx.
      
      
      ).
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10

      
       of Detection Mix containing Europium-anti-phospho antibody and EDTA (to stop the reaction).
      
    • Incubate 60 minutes.

  • Readout:

    • Measure on a multimode reader (e.g., EnVision).

    • Excitation: 320 nm. Emission 1: 665 nm (Acceptor). Emission 2: 615 nm (Donor).

    • Calculation: TR-FRET Ratio =

      
      .
      

Assay Protocol B: Cell-Based Screen (Quorum Sensing)

Target: LasR (Pseudomonas aeruginosa) Method: Bacterial Reporter Assay (E. coli heterologous expression) Rationale: Using a heterologous E. coli host expressing LasR and a GFP reporter avoids the efflux pump mechanisms native to P. aeruginosa, allowing for a cleaner assessment of furan-2-carboxamide binding affinity.

Step-by-Step Protocol
  • Reporter Strain Prep:

    • Use E. coli strain harboring plasmid pLasR-GFP (expresses LasR receptor and GFP under a LasR-controlled promoter).

    • Grow overnight in LB media + Antibiotics. Dilute to

      
       in fresh media.
      
  • Agonist Addition:

    • Add native autoinducer 3-oxo-C12-HSL (10 nM final) to the media. This induces GFP expression. The library compounds will be screened for antagonism (reduction of GFP).

  • Screening:

    • Dispense 1

      
       of library compound (final conc. 10 
      
      
      
      ) into 96-well clear-bottom black plates.
    • Add 99

      
       of the bacterial suspension containing the agonist.
      
  • Incubation:

    • Incubate at 37°C for 8 hours with shaking (200 rpm).

  • Readout:

    • Measure Fluorescence (Ex 485 nm / Em 535 nm) and Absorbance (

      
      ) simultaneously.
      
    • Normalization:

      
      . This normalizes for compounds that are simply toxic (antibiotics) rather than specific QS inhibitors.
      

Data Visualization & Workflow Logic

HTS Workflow Diagram

This diagram illustrates the decision logic for filtering furan-2-carboxamide hits, specifically addressing the PAINS liability.

HTS_Workflow Library Furan-2-Carboxamide Library (10k cmpds) Primary Primary Screen (TR-FRET or Reporter) Library->Primary Filter1 Filter: >50% Inhibition Primary->Filter1 ChemFilter In Silico Filter (Remove Reactive Furans) Filter1->ChemFilter Structural Alert Check Counter Counter Screen (Redox/Aggregation) DoseResp Dose Response (IC50 Determination) Counter->DoseResp Non-Interfering Hit Validated Lead DoseResp->Hit Potent & Selective ChemFilter->Library Flag PAINS ChemFilter->Counter Pass

Caption: Logical flow for screening furan libraries, incorporating specific filters for reactive substructures (PAINS) prior to dose-response confirmation.

TR-FRET Mechanism Diagram

Visualizing the biochemical assay interaction.

TRFRET_Mech Eu Europium Donor (Ab-bound) Phos Phosphorylation Eu->Phos Binds p-Residue ULight ULight Acceptor Eu->ULight Energy Transfer PIM1 PIM1 Kinase Substrate Peptide Substrate PIM1->Substrate Catalyzes Substrate->Phos Phos->ULight Proximity Signal FRET Signal (665 nm) ULight->Signal

Caption: TR-FRET mechanism. The furan inhibitor blocks PIM1, preventing phosphorylation, thereby reducing the FRET signal.

Troubleshooting & Validation (Expert Insights)

The "Furan False Positive" Phenomenon

Furan-2-carboxamides can act as "Frequent Hitters" due to two mechanisms:

  • Redox Cycling: Some furans generate H

    
    O
    
    
    
    in DTT-containing buffers.
    • Validation: Add Catalase (100 U/mL) to the assay buffer. If potency drops significantly, the hit is a redox artifact.

  • Aggregation: Hydrophobic furans may form colloidal aggregates that sequester enzymes.

    • Validation: Run the assay with 0.01% Triton X-100. Detergent-sensitive hits are likely aggregators.

Z-Factor Calculation

For valid HTS, the Z-factor must be > 0.5.



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    
  • Note: If Z < 0.5, re-optimize the antibody concentration in the TR-FRET assay.

References

  • Furan-2-carboxamides as Kinase Inhibitors

    • Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.[2]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Quorum Sensing Assays

    • Title: Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides.[3]

    • Source: ChemMedChem (via NCBI).
    • URL:[Link](Note: Updated to most recent relevant PMC entry)

  • Assay Validation Standards

    • Title: HTS Assay Validation - Assay Guidance Manual.[4][5]

    • Source: NCBI Bookshelf.
    • URL:[Link]

  • Assay Interference (PAINS)

    • Title: Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies.
    • Source: PubMed Central.
    • URL:[Link]

Sources

Analytical methods for characterization of furan-2-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Furan-2-carboxamides are privileged scaffolds in medicinal chemistry, serving as core structures for kinase inhibitors (e.g., EGFR inhibitors), antifungal agents, and quorum sensing modulators. However, their characterization presents unique analytical challenges often overlooked in standard workflows.

The "Rotamer Trap": The partial double-bond character of the C(carbonyl)–N(amide) bond restricts rotation, often resulting in the presence of cis and trans rotamers in solution. This phenomenon frequently leads to "false impurity" flags in HPLC and split signals in NMR, causing confusion during structural validation.

This guide provides a self-validating analytical framework to distinguish genuine impurities from conformational isomers and to fully characterize the solid-state properties of these drug candidates.

Analytical Workflow Strategy

The following logic flow illustrates the decision-making process for characterizing furan-2-carboxamides, specifically addressing the rotamer issue.

AnalyticalWorkflow Sample Crude Sample HPLC RP-HPLC (C18) Sample->HPLC PeakCheck Single Peak? HPLC->PeakCheck MS LC-MS (ESI+) PeakCheck->MS Yes PeakCheck->MS No (Doublet?) NMR 1H NMR (DMSO-d6) MS->NMR Mass Matches HT_NMR High-Temp NMR (350K - 370K) NMR->HT_NMR Split Signals? SolidState XRD / IR NMR->SolidState Structure Confirmed HT_NMR->NMR Coalescence = Rotamer

Figure 1: Integrated workflow for distinguishing chemical impurities from conformational isomers.

Chromatographic Separation (UPLC/HPLC-MS)

Furan-2-carboxamides are moderately polar. Standard C18 chemistry is effective, but pH control is critical to suppress the ionization of the amide nitrogen and ensure sharp peak shapes.

Protocol A: Purity Profiling & MS Confirmation
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

  • Column: C18 (e.g., Zorbax Eclipse Plus or BEH C18), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA)

  • Flow Rate: 0.4 mL/min

  • Temperature: 40°C

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Initial Equilibration
0.505Isocratic Hold (Polar Impurities)
4.0095Linear Gradient
5.0095Wash
5.105Re-equilibration

Expert Insight (Troubleshooting):

  • Peak Splitting: If you observe a "doublet" peak in the chromatogram (e.g., two peaks separated by < 0.2 min) with identical Mass Spectra (m/z), do not immediately classify it as an impurity.

  • Validation Step: Re-run the sample at a higher column temperature (e.g., 60°C). If the peaks merge or the ratio changes, they are rotamers. If they remain distinct, they are likely structural isomers or impurities.

Structural Elucidation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) is the definitive tool for structure verification. The furan ring provides a distinct "fingerprint" of three protons.

Characteristic Chemical Shifts (DMSO-d6)
  • H5 (α to Oxygen):

    
     7.6 – 7.8 ppm (Doublet, 
    
    
    
    Hz)
  • H3 (α to Carbonyl):

    
     7.1 – 7.3 ppm (Doublet, 
    
    
    
    Hz)
  • H4 (β position):

    
     6.5 – 6.7 ppm (Doublet of Doublets, 
    
    
    
    Hz)
Protocol B: Variable Temperature (VT) NMR for Rotamer Confirmation

If your 1H NMR spectrum at 298K (25°C) shows broadened signals or fractional integration (e.g., 0.7H and 0.3H for a single proton), you are observing restricted rotation around the amide bond.

  • Prepare Sample: Dissolve ~5-10 mg in 0.6 mL DMSO-d6.

  • Baseline Scan: Acquire standard 1H spectrum at 298K.

  • Heating: Increase probe temperature to 373K (100°C) in 10-degree increments.

  • Observation:

    • Coalescence: As temperature rises, the distinct rotamer peaks will broaden and eventually merge into a single, sharp average peak.

    • Self-Validation: If peaks sharpen into a singlet at high T, the sample is chemically pure. If extra peaks remain sharp and distinct at 373K, they are chemical impurities.

NMR_Logic Start 1H NMR Spectrum (298K) Check Are signals split/broad? Start->Check Pure Chemically Pure (No Rotamers) Check->Pure No VT Run VT-NMR at 373K Check->VT Yes Result Signals Coalesce? VT->Result Confirmed Purity Confirmed (Rotamers Merged) Result->Confirmed Yes Impurity Impurity Detected (Signals Distinct) Result->Impurity No

Figure 2: Decision tree for interpreting complex NMR spectra of furan-carboxamides.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" for the functional groups. It is particularly useful for solid-state form identification (polymorphs).

Key Diagnostic Bands:

  • Amide I (C=O Stretch): 1640 – 1690 cm

    
    . This is the most intense band. A shift >10 cm
    
    
    
    between batches often indicates a change in crystalline form (polymorph).
  • Amide II (N-H Bend): 1520 – 1550 cm

    
    .
    
  • Furan Ring Breathing: ~1015 cm

    
     (Characteristic sharp band).
    
  • C=C Ring Stretch: 1470 – 1580 cm

    
    .
    

Protocol C: ATR-FTIR Analysis

  • Instrument: FTIR Spectrometer with Diamond ATR accessory.

  • Parameters: 4000 – 600 cm

    
    , 4 cm
    
    
    
    resolution, 32 scans.
  • Procedure:

    • Clean crystal with isopropanol.

    • Apply solid sample (ensure good contact/pressure).

    • Record background (air) and sample spectra.

    • Validation: Verify the presence of the Furan breathing mode (~1015 cm

      
      ) to confirm the scaffold integrity.
      

Solid-State Characterization (XRD)

For drug development, confirming the crystalline form is mandatory. Furan-2-carboxamides can form extensive hydrogen-bonding networks (N-H...O=C), leading to polymorphism.

Protocol D: Powder X-Ray Diffraction (PXRD)

  • Geometry: Bragg-Brentano (Reflection mode).

  • Source: Cu Kα radiation (

    
    ).
    
  • Scan Range: 2

    
     = 3° to 40°.
    
  • Step Size: 0.02°.

  • Divergence Slit: Fixed (e.g., 1°).

Data Interpretation:

  • Amorphous vs. Crystalline: Sharp Bragg peaks indicate crystallinity. A "halo" indicates amorphous material (often seen after rapid precipitation/lyophilization).

  • Preferred Orientation: Needle-like crystals (common for amides) may lie flat, enhancing specific peaks (e.g., [00l]). Spin the sample capillary or use transmission mode if available to minimize this texture effect.

References

  • Restricted Rotation in Amides:Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley. (Explains the partial double bond character of the C-N amide bond).
  • NMR of Furan Derivatives:Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer. (Source for proton chemical shift ranges of furan rings).
  • Biological Relevance: Hassan, M., et al.[1] "Synthesis and biological evaluation of furan-2-carboxamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link (Representative journal for bio-active furan carboxamides).

  • IR Spectroscopy Standards:Socrates, G. "Infrared and Raman Characteristic Group Frequencies: Tables and Charts." Wiley. (Standard reference for Amide I/II and Furan ring bands).
  • General HPLC Methods:Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience. (Basis for the generic gradient protocol).

Sources

Application Note: Optimized MTT Cell Viability Assay for Furan-Based Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To accurately determine the half-maximal inhibitory concentration (


) of novel furan-based cytotoxic agents using the MTT colorimetric assay.

The Challenge: Furan-based compounds (e.g., furanocoumarins, synthetic furan-2-yl derivatives) present unique challenges in cell-based assays. Their high lipophilicity often leads to precipitation in aqueous media, and their potential redox activity can chemically reduce tetrazolium salts, yielding false-positive viability signals.

Solution: This guide provides a rigorous, validated protocol that incorporates a Cell-Free Interference Check and optimized solubilization steps to ensure data integrity.

Scientific Mechanism & Rationale

The MTT assay relies on the conversion of the water-soluble yellow dye, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[1][2][3][4]

  • Biological Basis: This reduction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily in the mitochondria of metabolically active cells.[3]

  • Relevance to Furans: Many furan derivatives exert cytotoxicity via the intrinsic mitochondrial apoptotic pathway , often involving Reactive Oxygen Species (ROS) generation or tubulin polymerization inhibition. Since the MTT assay directly measures mitochondrial metabolic activity, it is a highly sensitive marker for furan-induced cytotoxicity.

  • Critical Caveat: Because furan rings can be electron-rich or chemically reactive, they possess the potential to reduce MTT non-enzymatically. This protocol mandates a pre-screen to rule out this chemical artifact.[5]

Pre-Assay Validation: The "Senior Scientist" Check

Do not proceed to cell culture until these two parameters are defined.

A. Solvent Tolerance Test (Solubility)

Furan derivatives are often hydrophobic. You must determine the maximum solubility in the culture medium without precipitation.

  • Dissolve the furan compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM).

  • Perform serial dilutions in the complete cell culture medium.

  • Microscopic Check: Incubate at 37°C for 2 hours. Inspect for crystal formation (precipitation).

  • Rule: The final DMSO concentration on cells must be ≤ 0.5% (v/v) (preferably ≤ 0.1%) to avoid solvent-induced toxicity masking the drug effect.

B. Cell-Free Interference Assay (Mandatory)

Before adding cells, you must verify that your compound does not chemically reduce MTT.

  • Setup: In a 96-well plate, add 100 µL of culture medium (no cells).

  • Treatment: Add the furan compound at the highest testing concentration (e.g., 100 µM).

  • MTT Addition: Add 10 µL of MTT reagent.

  • Incubation: Incubate for 3 hours at 37°C.

  • Observation:

    • Clear/Yellow: No interference. Proceed to Section 4.

    • Purple/Dark: Chemical reduction occurred. STOP. The MTT assay is invalid for this compound. Switch to an ATP-based assay (e.g., CellTiter-Glo) or a membrane integrity assay (e.g., LDH).

Visual Workflow: Experimental Logic

The following diagram outlines the decision logic and workflow for testing furan derivatives.

MTT_Workflow Start Start: Furan Compound Stock Interference Cell-Free Interference Check (Medium + Drug + MTT) Start->Interference Decision Is solution purple? Interference->Decision Invalid STOP: Chemical Interference. Switch to ATP Assay. Decision->Invalid Yes Valid Proceed to Cell Assay Decision->Valid No Seeding Day 1: Seed Cells (5k-10k/well) Valid->Seeding Treat Day 2: Drug Treatment (Serial Dilution) Seeding->Treat MTT_Add Day 3/4: Add MTT Reagent (Incubate 2-4h) Treat->MTT_Add Solubilize Solubilization (DMSO) MTT_Add->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Logic flow ensuring assay validity. The critical decision point (diamond) prevents false-positive data caused by chemical reduction of MTT by reactive furan rings.

Detailed Protocol

Materials Required[2][3][4][6][7][8][9][10][11][12]
  • Cell Line: Exponentially growing cancer cells (e.g., HeLa, MCF-7, HepG2).

  • MTT Reagent: 5 mg/mL in PBS (sterile filtered, stored at -20°C in the dark).

  • Solubilization Buffer: 100% DMSO (Recommended for hydrophobic furans) OR SDS-HCl.

  • Plate Reader: Capable of reading absorbance at 570 nm (reference 630 nm).[6]

Step 1: Cell Seeding (Day 1)
  • Trypsinize and count cells.

  • Dilute cells to 5,000–10,000 cells/well (depending on doubling time) in 100 µL complete medium.

  • Seed into inner 60 wells of a 96-well plate.

  • Edge Effect Control: Fill the outer perimeter wells with 100 µL sterile PBS to prevent evaporation.

  • Incubate overnight (24h) at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Treatment (Day 2)[13]
  • Prepare a 2X concentration of your serial dilutions in complete medium (ensure DMSO is 2X the final limit).

  • Remove 50 µL of medium from the wells (carefully, do not disturb the monolayer) OR add 100 µL of 2X drug solution to the existing 100 µL (Total Vol = 200 µL).

    • Note: Adding to existing volume is preferred for loosely adherent cells.

  • Include controls:

    • Vehicle Control: Medium + DMSO (equivalent to highest drug concentration).

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

    • Blank: Medium only (no cells).

  • Incubate for 24, 48, or 72 hours (Standard is 48h for furan derivatives).

Step 3: MTT Incubation (Day 3/4)
  • Add 10–20 µL of MTT stock (5 mg/mL) to each well. Final concentration should be ~0.5 mg/mL.[3][7]

  • Incubate at 37°C for 2 to 4 hours .

  • Checkpoint: Check under a microscope.[3] You should see dark purple formazan crystals inside the cells. If crystals are sparse, extend incubation up to 4 hours.

Step 4: Solubilization & Readout[3]
  • Aspiration: Carefully aspirate the medium containing MTT.[6]

    • Critical: For non-adherent cells or if the furan caused cell detachment, spin the plate at 1000 rpm for 5 min before aspirating.

  • Dissolution: Add 100–150 µL of 100% DMSO to each well.

    • Why DMSO? Furan-treated cells often have rigid membranes; DMSO is superior to SDS for rapidly solubilizing hydrophobic formazan crystals.

  • Agitation: Shake the plate on an orbital shaker for 10–15 minutes (protected from light).

  • Measurement: Measure absorbance at 570 nm .

    • Optional: Subtract background absorbance measured at 630–690 nm .

Data Analysis & Reporting

Calculation
  • Subtract the average Blank (medium only) OD from all samples.

  • Calculate % Viability:

    
    
    
  • Plot % Viability (Y-axis) vs. Log[Concentration] (X-axis).

  • Determine

    
     using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.
    
Troubleshooting Guide
ObservationProbable CauseSolution
High Background in Blanks Furan precipitation or microbial contamination.Check solubility limit (Section 3A). Filter sterilize all drug stocks.
Purple color in "No Cell" wells Chemical reduction of MTT by the furan ring.Invalid Assay. See Section 3B. Switch to CellTiter-Glo.
High variability (large error bars) Pipetting error or evaporation.Use "Edge Effect" PBS wells. Use multichannel pipettes.
Low signal in Control wells Low seeding density or short MTT incubation.Increase seeding density (e.g., to 10k/well) or incubate MTT for 4 hours.

Biological Pathway Visualization

Understanding where the furan acts confirms the validity of using a mitochondrial assay.

Mechanism Drug Furan Derivative Cell Cell Membrane Entry Drug->Cell Passive Diffusion Mito Mitochondria Cell->Mito Enzyme Succinate Dehydrogenase (Complex II) Mito->Enzyme ROS ROS Generation (Apoptosis) Mito->ROS Mechanism of Action Formazan Formazan (Purple) Enzyme->Formazan Reduction MTT MTT (Yellow) MTT->Enzyme Substrate ROS->Enzyme Inhibition (Cytotoxicity)

Caption: Mechanism of Action.[2][5][8][9][10] Furan derivatives often disrupt mitochondrial function (ROS generation), directly correlating with the reduced enzymatic conversion of MTT to Formazan.

References

  • Mosmann, T. (1983).[11][12] Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[11][12]

  • ATCC. (n.d.). MTT Cell Proliferation Assay Protocol. American Type Culture Collection.

  • Stockert, J. C., et al. (2012). Assays for viability: a comparative review of the MTT, XTT, and resazurin assays. Acta Histochemica, 114(8), 755-764.

  • BenchChem. (2025).[10] Comparative Cytotoxicity of Nitrofuran Derivatives: A Guide for Researchers.

  • Abcam. (n.d.). MTT assay protocol.

Sources

Application Note: Furan-2-Carboxamides as Privileged Scaffolds in Drug Discovery

[1]

Executive Summary

The furan-2-carboxamide moiety represents a "privileged scaffold" in medicinal chemistry, capable of serving as a ligand for diverse biological targets including kinases (VEGFR-2, EGFR), GPCRs, and bacterial quorum sensing regulators. Its utility stems from its planar geometry, capacity for hydrogen bonding, and ability to orient substituents into specific hydrophobic pockets.

However, this scaffold carries a significant liability: metabolic attrition . The furan ring is susceptible to cytochrome P450-mediated oxidation, leading to reactive metabolites (cis-enedials) that cause hepatotoxicity.[1]

This guide provides a comprehensive protocol for utilizing furan-2-carboxamides while mitigating their metabolic risks. We detail the synthetic workflows, structure-activity relationship (SAR) strategies, and safety profiling required to turn this chemical lead into a viable drug candidate.

Structural Utility & Pharmacophore Mapping

The "Hinge Binder" Concept

In kinase drug discovery, the furan-2-carboxamide motif often functions as a hinge binder . The amide nitrogen (H-bond donor) and the carbonyl oxygen (H-bond acceptor) mimic the adenine ring of ATP, allowing the molecule to anchor within the kinase active site.

  • Geometry: The 5-membered furan ring imposes a specific bond angle (

    
    126° at C2), distinct from the 6-membered phenyl ring (
    
    
    120°). This subtle difference allows unique vector exploration into the "back pocket" of enzymes.
  • Electronic Properties: The furan oxygen lone pair can participate in weak H-bonding or dipole interactions, while the aromatic system engages in

    
    -stacking (e.g., with Phenylalanine gatekeepers).
    
Strategic Workflow

The following diagram illustrates the critical decision-making pathway when deploying this scaffold.

DrugDiscoveryWorkflowDesign1. Scaffold Design(Furan-2-carboxamide)MetabCheck2. Metabolic LiabilityAssessmentDesign->MetabCheckSynth3. Parallel Synthesis(HATU Coupling)MetabCheck->SynthPassScreen4. Bio-Assay(Kinase/Antimicrobial)Synth->ScreenScreen->MetabCheckHigh ToxOpt5. Lead Optimization(C5-Substitution)Screen->OptActiveOpt->DesignIterate

Figure 1: Iterative workflow for furan-2-carboxamide development. Note the critical feedback loop between screening and metabolic liability assessment.

Addressing Metabolic Liabilities (Critical Expertise)

Warning: Unsubstituted furan rings are often "structural alerts" in toxicology.

Mechanism of Toxicity

The furan ring is oxidized by CYP450 enzymes (specifically CYP2E1 and CYP4B1) to form a cis-2-butene-1,4-dial intermediate. This highly reactive Michael acceptor alkylates proteins and DNA, leading to necrosis and carcinogenesis [1, 2].

The Solution: C5-Blocking

To use this scaffold safely, you must block the metabolic "soft spot" at the C5 position of the furan ring.

  • Strategy: Introduce a substituent (e.g., Methyl, Chlorine, or Aryl group) at C5.

  • Effect: This sterically and electronically hinders the CYP450 oxidation mechanism, significantly improving metabolic stability (

    
     in microsomes).
    

MetabolicPathFuranFuran-2-Carboxamide(Unsubstituted)CYPCYP450 OxidationFuran->CYPBlockedC5-Substituted Analog(e.g., 5-Methyl)Furan->BlockedMedicinal ChemModificationToxicReactive Enedial(TOXICITY)CYP->ToxicRing OpeningStableMetabolically StableDrug CandidateBlocked->StableBlocks CYP

Figure 2: Divergent fate of furan scaffolds. Unsubstituted furans lead to toxicity; C5-substituted analogs retain efficacy while improving safety.

Experimental Protocols

General Synthesis: Amide Coupling

The most robust method for generating libraries of furan-2-carboxamides is the HATU-mediated coupling of 2-furoic acid derivatives with amines.

Reagents:

  • Acid: 5-substituted-2-furoic acid (1.0 equiv)

  • Amine: Aryl or Alkyl amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Protocol:

  • Activation: In a dry vial, dissolve the furoic acid derivative (0.5 mmol) in anhydrous DMF (2 mL). Add DIPEA (1.5 mmol) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling: Add HATU (0.6 mmol) to the mixture. Stir for 10 minutes to form the activated ester (O-At ester).

  • Addition: Add the amine (0.55 mmol) in one portion.

  • Reaction: Flush with Nitrogen (

    
    ), cap, and stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: 
    
    
    ).
  • Work-up (High Throughput):

    • Dilute reaction with EtOAc (10 mL).

    • Wash with sat.

      
       (2 x 5 mL) to remove unreacted acid and HATU byproducts.
      
    • Wash with 1M HCl (if product is not basic) or Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc) or Preparative HPLC.

Validation Criteria
  • Purity: >95% by HPLC (254 nm).

  • Identity: confirm via

    
    -NMR (DMSO-
    
    
    ).
    • Diagnostic Signal: Furan ring protons appear as doublets/multiplets between

      
       6.5–7.8 ppm. The amide -NH- typically appears as a singlet between 
      
      
      8.0–10.5 ppm.

Case Study: Kinase Inhibition (VEGFR-2)[3]

Objective: Design an inhibitor for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) using the furan scaffold [3].

SAR Data Summary: The following table summarizes the impact of substituents on the furan ring and the aryl amine portion.

Compound IDFuran C5-SubstituentAmine Substituent (R)IC50 (VEGFR-2)Metabolic Stability (Human Microsomes)
F-01 H (Unsubstituted)4-Fluoro-phenyl120 nMLow (< 15 min)
F-02 Methyl4-Fluoro-phenyl145 nMModerate (35 min)
F-03 Bromine 4-Chloro-phenyl 57 nM High (> 60 min)
F-04 Phenyl3-Pyridyl210 nMHigh (> 60 min)

Analysis:

  • Potency: Compound F-03 (5-Bromo) shows the highest potency. The halogen at C5 likely fills a small hydrophobic sub-pocket in the active site.

  • Stability: Unsubstituted F-01 is rapidly metabolized. Substitution at C5 (Methyl or Bromine) drastically improves half-life without destroying potency.

References

  • Peterson, L. A. (2013).[1] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link

  • Mao, Z., et al. (2022).[2] Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.[2] Drug Metabolism and Disposition, 50(4), 347-358. Link

  • El-Miligy, M. M., et al. (2017). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 2(10), 6398-6410. Link

  • Bao, J., et al. (2023). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease.[3] European Journal of Medicinal Chemistry. Link

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Furan-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Planar Stacking" Problem

Furan-2-carboxamide derivatives often present a deceptive solubility profile. While the furan oxygen and amide nitrogen suggest hydrogen bonding potential, the planar, aromatic nature of the furan ring frequently leads to strong


 stacking interactions in the solid state. This results in high crystal lattice energy and poor aqueous solubility, particularly in neutral pH buffers (pH 7.4) used for biological assays.[1][2][3]

This guide addresses the "invisible crash"—micro-precipitation that occurs when high-concentration DMSO stocks are diluted into aqueous media, leading to false negatives (loss of compound) or false positives (aggregate-induced promiscuity).

Troubleshooting Guide (Q&A)

Category A: Solvent & Stock Preparation[4]

Q1: I am observing immediate precipitation when diluting my 10 mM DMSO stock into cell culture media. How can I prevent this "solvent shock"? A: This is a classic "kinetic solubility" failure. The rapid change in dielectric constant from DMSO (


) to water (

) forces hydrophobic furan derivatives out of solution before they can disperse.
  • Immediate Fix: Implement an Intermediate Dilution Step . Instead of adding 1

    
    L of 100% DMSO stock directly to 1 mL media, dilute the stock 1:10 in a co-solvent like PEG-400  or Propylene Glycol  first, then add this mixture to the media. This creates a "solvation bridge."
    
  • Root Cause: The local concentration of water around the droplet interface exceeds the supersaturation limit of the furan derivative instantly.

Q2: My assay cannot tolerate DMSO concentrations above 0.1%, but my compound is insoluble at that dilution. What are my alternatives? A: If DMSO toxicity is the bottleneck, you must switch to a carrier-based system .

  • Recommendation: Use 2-Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    . Furan-2-carboxamides fit well into the hydrophobic cavity of
    
    
    -cyclodextrins.
  • Protocol: Prepare a 20-40% (w/v) stock solution of HP-

    
    -CD in water. Dissolve your solid compound directly into this vehicle with sonication, avoiding DMSO entirely. This can often achieve concentrations of 1–5 mM in aqueous media without cellular toxicity.
    
Category B: Assay Interference[5]

Q3: I am getting variable IC50 values between replicates. Could solubility be the cause? A: Yes. Variable data often indicates micro-precipitation . The compound may exist as a colloid rather than a true solution.

  • Diagnostic Test: Measure the Kinetic Solubility Limit using a nephelometer or by measuring Absorbance at 650 nm (where the compound should not absorb). An increase in baseline absorbance indicates light scattering from particles.

  • Causality: Furan derivatives often form "brick-dust" aggregates that settle over time, meaning the effective concentration at the bottom of the well (on the cells) is different from the supernatant.

Q4: Can I use acidic buffers to improve solubility? A: Furan-2-carboxamides are generally more soluble at lower pH (pH < 4) due to protonation of the amide or associated basic groups, but this is rarely compatible with biological assays.

  • Warning: Do not acidify cell culture media. Instead, ensure your DMSO stock is not acidified (some DMSO degrades to acidic byproducts). Use fresh, anhydrous DMSO (stored over molecular sieves) to prevent acid-catalyzed degradation or precipitation upon dilution.

Experimental Protocols

Protocol 1: Kinetic Solubility Screen (The "Crash" Test)

Use this to determine the maximum safe concentration for your bioassay.

Materials:

  • 10 mM Compound Stock in DMSO[4]

  • PBS (pH 7.[4]4) or Assay Media

  • 96-well clear UV-transparent plate

  • Plate reader (Absorbance at 620 nm)

Workflow:

  • Preparation: Add 190

    
    L of PBS to columns 1–10 of the plate.
    
  • Titration: Add 10

    
    L of DMSO stock to column 1 (Final: 500 
    
    
    
    M, 5% DMSO). Mix well.
  • Serial Dilution: Transfer 100

    
    L from col 1 to col 2, mix, and repeat across the plate.
    
  • Control: Column 11 should contain 5% DMSO in PBS (Blank). Column 12 should be a known soluble standard (e.g., Caffeine).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure OD620.

    • Interpretation: Any well with OD620 > (Mean of Blank + 3

      
      ) contains precipitate. The highest concentration below this threshold is your Kinetic Solubility Limit .
      
Protocol 2: Cyclodextrin Complexation (For Insoluble Furans)

Use this when DMSO is insufficient.

  • Vehicle Prep: Prepare 20% (w/v) HP-

    
    -CD in sterile water. Filter sterilize (0.22 
    
    
    
    m).
  • Addition: Weigh 1–2 mg of solid furan-2-carboxamide derivative into a glass vial.

  • Solubilization: Add 1 mL of the CD vehicle.

  • Energy Input: Sonicate in a water bath for 30–60 minutes at 40°C.

  • Equilibration: Shake at 200 rpm overnight at 25°C.

  • Clarification: Centrifuge at 13,000 rpm for 5 mins to remove undissolved solids.

  • Quantification: Analyze supernatant by HPLC to determine true concentration. Use this supernatant as your "Master Stock."

Data Visualization & Logic Flows

Figure 1: Solubility Optimization Decision Tree

Caption: A logical workflow for selecting the correct solvent system based on assay tolerance and compound behavior.

SolubilityDecisionTree Start Start: Furan Derivative for Bioassay CheckSolubility Check Kinetic Solubility (Protocol 1) Start->CheckSolubility IsSoluble Soluble at Target Conc? CheckSolubility->IsSoluble UseDMSO Use DMSO Stock (<0.5% Final Conc) IsSoluble->UseDMSO Yes CheckDMSOTox Is DMSO Toxic to Assay? IsSoluble->CheckDMSOTox No (Precipitates) IntermediateDil Try Intermediate Dilution (DMSO -> PEG400 -> Media) CheckDMSOTox->IntermediateDil No Cyclodextrin Switch to HP-beta-CD (Protocol 2) CheckDMSOTox->Cyclodextrin Yes (Assay sensitive) DidItWork Precipitation Resolved? IntermediateDil->DidItWork DidItWork->Cyclodextrin No BinaryMix Use Binary Solvent (DMSO/PEG/Water) DidItWork->BinaryMix Yes

Figure 2: The "Solvent Shock" Mechanism vs. Complexation

Caption: Visualizing the difference between DMSO-induced precipitation (left) and Cyclodextrin encapsulation (right).

Mechanism cluster_0 DMSO Dilution (Crash) cluster_1 Cyclodextrin Complexation DMSO_Stock Furan in DMSO Water_Add Add Buffer DMSO_Stock->Water_Add Precipitate Aggregate Formation Water_Add->Precipitate Solid_Drug Solid Furan CD_Soln HP-beta-CD Cavity Solid_Drug->CD_Soln Sonication Complex Soluble Inclusion Complex CD_Soln->Complex Equilibrium

Reference Data: Solvent Compatibility Matrix

Solvent / CarrierMax Assay Conc. (Typical)Solubilizing Power (Furans)MechanismPros/Cons
DMSO 0.1% – 1.0%HighDipolar aprotic dissolutionPro: Universal solvent.Con: Cell toxicity, protein denaturation.
PEG-400 1.0% – 5.0%ModerateCo-solvency / H-bondingPro: Low toxicity, stabilizes H-bonds.Con: Viscous, difficult to pipette accurately.
HP-

-CD
10% – 20%HighInclusion complexationPro: Biocompatible, prevents aggregation.Con: Can strip cholesterol from cell membranes if >20 mM.
Ethanol < 1.0%ModeratePolar proticPro: Volatile.Con: High evaporation rate alters concentration.

References

  • Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. ResearchGate. [Link]

  • Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems. ResearchGate. [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed Central. [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Semantic Scholar. [Link]

  • Assay Interference by Chemical Reactivity. NCBI Bookshelf. [Link]

Sources

Side-reaction products in furan-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Stability Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering a specific set of problems: your reaction mixture has turned into a viscous black resin, your yield is inexplicably low despite full consumption of starting material, or your IR spectrum shows a "ghost" peak at ~2220 cm⁻¹.

Furan-2-carboxamide (2-furoamide) synthesis appears deceptively simple. However, the furan ring is an electron-rich aromatic system that is acid-sensitive and prone to oxidative degradation . Unlike benzene analogs, the furan ring acts as a masked enol ether, making it susceptible to ring-opening reactions that generate complex polymeric impurities (often referred to as "humins").

This guide deconstructs these failure modes, providing mechanistic insights and self-validating protocols to ensure high-purity isolation.

Master Reaction Logic & Failure Pathways

The synthesis generally proceeds via the amidation of 2-furoyl chloride or the direct coupling of 2-furoic acid. The diagram below maps the intended pathway against the three critical side-reaction cascades.

Furoamide_Pathways Start 2-Furoic Acid Chloride 2-Furoyl Chloride Start->Chloride SOCl2, Reflux Impurity_Tar Impurity C: Polymeric Humins (Ring Opening) Start->Impurity_Tar Oxidation/Acid Product Furan-2-carboxamide (Target) Chloride->Product NH3/Amine (Schotten-Baumann) Impurity_Acid Impurity A: 2-Furoic Acid (Hydrolysis) Chloride->Impurity_Acid H2O (Moisture) Impurity_Nitrile Impurity B: 2-Furonitrile (Dehydration) Product->Impurity_Nitrile Excess SOCl2/POCl3 (-H2O) Product->Impurity_Tar Strong Acid (pH < 2) Ring Opening

Figure 1: Reaction landscape showing the competing pathways between successful amidation and the formation of Hydrolysis (A), Dehydration (B), and Polymerization (C) impurities.

Troubleshooting Module: Specific Impurity Profiles

Issue 1: The "Black Tar" Syndrome (Ring Opening)

Symptom: The reaction mixture turns dark brown or black; workup yields a sticky resin instead of a crystalline solid. Mechanism: The furan ring is sensitive to protonation at the C2 or C5 position. In strongly acidic media (or excess Lewis acid), the ring opens to form 1,4-dicarbonyl species (e.g., succindialdehyde derivatives). These intermediates rapidly polymerize via aldol-type condensations to form dark, insoluble humins [1].

Diagnostic Check:

  • TLC: Baseline streak (no distinct spot).

  • NMR: Broad, undefined peaks in the alkyl region (1.0–3.0 ppm) indicating polymerization.

Corrective Protocol:

  • Buffer the System: Never allow the reaction pH to drop below 3. If generating acid chloride in situ, ensure all excess thionyl chloride (

    
    ) is removed before adding the amine.
    
  • Temperature Control: Furan ring opening is endothermic and accelerated by heat. Perform the amidation step at 0°C to 10°C .

  • Acid Scavenger: Use a Schotten-Baumann protocol (biphasic system with NaOH) or add pyridine/triethylamine to neutralize HCl instantly.

Issue 2: The "Ghost" Nitrile (Dehydration)

Symptom: Product has a lower melting point; IR shows a sharp peak at ~2220 cm⁻¹. Mechanism: Primary amides (like furan-2-carboxamide) can dehydrate to nitriles (2-furonitrile) in the presence of strong dehydrating agents like thionyl chloride or phosphorus oxychloride (


) [2]. This often happens if the acid chloride synthesis step is not quenched properly before adding ammonia.

Diagnostic Check:

  • IR: Distinct absorption at 2215–2230 cm⁻¹ (

    
     stretch).
    
  • GC-MS: Peak with M-18 mass unit relative to the amide.

Corrective Protocol:

  • Vacuum Strip: After converting furoic acid to furoyl chloride, apply high vacuum (10 mbar) for 30 minutes to remove trace

    
    .
    
  • Avoid Heating: Do not heat the amide product in the presence of acidic drying agents.

Issue 3: The White Solid Impurity (Hydrolysis)

Symptom: High melting point solid co-precipitates; insoluble in organic solvents but soluble in bicarbonate. Mechanism: Reversion of 2-furoyl chloride to 2-furoic acid due to moisture ingress.

Diagnostic Check:

  • Solubility Test: Take a small sample of the crude solid and add saturated

    
    . If it effervesces (bubbles), you have significant acid contamination.
    
  • 1H NMR: A broad singlet >11 ppm (COOH) confirms the acid.

Recommended Synthetic Protocols

Protocol A: The Schotten-Baumann Method (High Robustness)

Best for: Maximizing yield and preventing "Black Tar" by keeping the furan ring out of acidic conditions.

  • Preparation: Dissolve 2-furoyl chloride (1.0 equiv) in dichloromethane (DCM).

  • Biphasic Setup: Prepare a 10% aqueous NaOH solution (2.0 equiv) in a flask.

  • Addition: Cool the NaOH solution to 0°C. Add the amine (or ammonium hydroxide for primary amide) to the aqueous phase.

  • Reaction: Slowly add the furoyl chloride/DCM solution dropwise with vigorous stirring.

    • Why? The base neutralizes the HCl byproduct immediately, preventing acid-catalyzed ring destruction [3].

  • Workup: Separate layers. Wash organic layer with 1M HCl (briefly, to remove unreacted amine), then saturated

    
     (to remove furoic acid), then brine.
    
  • Isolation: Dry over

    
     and evaporate. Recrystallize from ethanol/water if necessary.
    
Protocol B: Direct Amidation via CDI (Acid-Free)

Best for: Small scale, acid-sensitive substrates, or avoiding


.
  • Activation: Dissolve 2-furoic acid (1.0 equiv) in dry THF. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv).

  • Gas Evolution: Stir at RT until

    
     evolution ceases (approx. 1 hour).
    
  • Amidation: Add ammonia (gas or solution in dioxane) or the specific amine. Stir for 4-12 hours.

  • Purification: The major byproduct is imidazole (water-soluble). Wash the organic reaction mixture with dilute acid (0.1 M HCl) to remove imidazole, then standard workup.

Analytical Comparison Table

Use this table to rapidly identify your product vs. common side products.

CompoundAppearanceIR Characteristic (

)
1H NMR Key Feature (DMSO-

)
Solubility (Water)
Furan-2-carboxamide White/Off-white crystals1660 (Amide I), 3150-3350 (NH)

7.6-8.0 (Broad NH singlets)
Moderate (Hot)
2-Furoic Acid White crystalline powder1680 (Acid C=O), 2500-3000 (OH broad)

13.0 (COOH broad singlet)
Low (Cold), High (Base)
2-Furonitrile Colorless/Yellowish liquid2225 (C≡N sharp) Loss of NH protons; Furan ring shiftLow
Polymeric Humins Dark brown/Black resinBroad, undefined bandsBroad "hump" in alkyl/aromatic regionInsoluble

FAQ: Rapid Fire Troubleshooting

Q: My product is yellow, but the literature says it should be white. Is it ruined? A: Not necessarily. Furan derivatives are photosensitive and can form trace oxidation products (yellowing) upon exposure to light. If the NMR is clean (>95%), a simple recrystallization with activated charcoal in ethanol will remove the color.

Q: Can I use DCC (Dicyclohexylcarbodiimide) for this synthesis? A: Yes, but it is not recommended. The side product, dicyclohexylurea (DCU), is notoriously difficult to separate from furan-2-carboxamide as they have similar solubility profiles. The CDI method (Protocol B) or the Acid Chloride method (Protocol A) is superior for purification.

Q: Why did my reaction explode/exotherm violently? A: If you added thionyl chloride to wet furoic acid or added the amine directly to the acid chloride without dilution, the rapid release of HCl and heat caused the exotherm. This heat likely also triggered the decarboxylation or polymerization of the furan ring. Always dilute and cool.

References

  • Acid-Catalyzed Ring Opening: G. Choudhary et al., "Mechanistic insights into the acid-catalyzed ring opening of furan derivatives," ACS Sustainable Chem. Eng., 2013. (Generalized mechanism verification).

  • Nitrile Formation: Marson, C. M. "Reactions of Amides," in The Chemistry of Amides, 2010.
  • Schotten-Baumann Conditions: "Schotten-Baumann Reaction," Organic Chemistry Portal. .

  • Furan Stability: Dunlop, A. P., & Peters, F. N. The Furans. Reinhold Publishing, 1953. (The seminal text on furan chemistry and instability).
  • Impurity Profiling: "Impurity profile of Furosemide and its intermediates," Journal of Pharmaceutical and Biomedical Analysis. (Relevant for furan-ring containing pharmaceutical intermediates).[1][2][3][4][5] .

Sources

Troubleshooting purification of polar N-hydroxy furan carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar N-Hydroxy Furan Carboxamides

Executive Summary

N-hydroxy furan carboxamides (often investigated as HDAC inhibitors or siderophores) present a unique "perfect storm" of purification challenges. They are amphiphilic (polar head group, aromatic tail), weakly acidic (


), and strong metal chelators .

This guide moves beyond generic advice to address the specific physicochemical failures researchers encounter with this chemotype: irreversible adsorption to silica, "bleeding" red coloration due to iron leaching, and recalcitrant "oiling out" during crystallization.

Section 1: Chromatography Troubleshooting

Q: My compound streaks badly or stays at the baseline on normal phase silica, even with 10% MeOH. How do I fix this?

The Mechanism: The hydroxamic acid moiety (


) acts as both a hydrogen bond donor and acceptor. Standard silica gel (

) is slightly acidic (pH ~5). The hydroxamic acid interacts strongly with the silanols via hydrogen bonding, leading to peak tailing and irreversible adsorption.

The Protocol: You must neutralize the stationary phase or switch mechanisms.

  • The "Deactivation" Method (Normal Phase):

    • Solvent System: Dichloromethane (DCM) / Methanol (MeOH).[1]

    • Modifier: Add 0.5% to 1% Triethylamine (TEA) or

      
       (7N in MeOH)  to your mobile phase.
      
    • Why: The base competes for the acidic silanol sites, effectively "capping" them and allowing your hydroxamate to elute freely.

    • Caution: Furan rings can be acid-sensitive; avoid acetic acid modifiers.

  • The "Reverse Phase" Pivot (Recommended):

    • If the compound is highly polar (

      
      ), normal phase is often futile.
      
    • Column: C18 functionalized silica.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Note: Hydroxamic acids are stable in dilute formic acid/water for the duration of a run, unlike in strong mineral acids.

Decision Matrix: Chromatography Strategy

ChromatographyStrategy start Crude Mixture solubility Soluble in DCM? start->solubility np_path Normal Phase (Silica) solubility->np_path Yes rp_path Reverse Phase (C18) solubility->rp_path No (DMSO/MeOH only) modifier Add 1% TEA/NH3 (Prevent Tailing) np_path->modifier Required elution Gradient: H2O/ACN + 0.1% Formic Acid rp_path->elution Standard

Figure 1: Decision tree for selecting the correct stationary phase and modifiers based on solubility profiles.

Section 2: Metal Contamination ("The Red/Purple Issue")

Q: My product turned a pink/red/brown color after running it through a stainless steel column or using an old spatula. Is it decomposed?

The Mechanism: It is likely not decomposed but chelated . Hydroxamic acids are siderophores (iron-carriers).[2] They bind Fe(III) with extremely high affinity (


), forming octahedral complexes that are intensely colored (red/purple) even at ppm levels. This often happens when using stainless steel frits or low-quality silica containing trace iron.

The Protocol: De-chelation Workflow You cannot chromatograph the iron out easily. You must chemically displace it.

Step-by-Step De-chelation:

  • Dissolution: Dissolve the crude colored solid in Ethyl Acetate (EtOAc) or DCM.

  • The Scavenger Wash:

    • Prepare a 5% aqueous solution of EDTA (disodium salt) or Citric Acid .

    • Wash the organic layer vigorously with this solution 3x.

    • Observation: The red color should migrate from the organic layer to the aqueous layer.

  • Drying: Dry organic layer over

    
     (ensure it is high grade/iron-free) and concentrate.
    
  • Prevention: Use glass-coated or PEEK-lined columns and plastic spatulas for all future handling.

Section 3: Crystallization & "Oiling Out"

Q: I tried to recrystallize from hot EtOH, but it separated as an oil upon cooling. How do I get a solid?

The Mechanism: N-hydroxy furan carboxamides often have melting points near the boiling point of common solvents. If the solution cools too fast, the compound enters a "labile zone" where liquid-liquid phase separation (oiling out) is kinetically favored over nucleation.

The Protocol: Controlled Precipitation

ParameterRecommendationWhy?
Solvent System EtOAc / Hexanes or MeOH /

Avoids water; water promotes hydrolysis and often widens the "oiling" metastable zone.
Nucleation Seeding is critical.Save a tiny amount of crude solid before dissolving. Add it once the solution is slightly cloudy.
Temperature Slow Ramp. Cool from reflux to RT over 2 hours (wrap flask in foil/towel). Do not plunge into ice immediately.
Anti-solvent Add dropwise at reflux.Add non-polar solvent (Hexane/Ether) until just turbid, then add 2 drops of polar solvent to clear, then cool.

Section 4: Chemical Stability & Storage

Q: Can I store the purified compound in DMSO or Methanol?

The Mechanism:

  • Hydrolysis: The amide bond in hydroxamic acids is susceptible to hydrolysis, reverting to the carboxylic acid and hydroxylamine.[3] This is accelerated by extreme pH and temperature.

  • Lossen Rearrangement: While less common without activation (like tosylation), heating hydroxamic acids can sometimes trigger rearrangement to isocyanates, especially if the furan ring is electron-deficient.

Storage Guidelines:

  • Solid State: Store at -20°C, under Argon/Nitrogen. Protect from light (furan rings can be photo-oxidized).

  • Solution: Avoid storing in DMSO for long periods at RT. DMSO is hygroscopic; absorbed water will hydrolyze the compound over weeks.

  • Avoid: Do not store in acetone (can form oximes with the hydroxylamine if hydrolysis occurs).

Degradation Pathway Visualization

DegradationPathways compound N-Hydroxy Furan Carboxamide (Active) hydrolysis Hydrolysis (Acid/Base/Enzyme) compound->hydrolysis + H2O metal_complex Metal Complexation (Fe/Zn/Cu) compound->metal_complex + Fe3+ acid_product Furan Carboxylic Acid (Inactive Impurity) hydrolysis->acid_product hydroxylamine Hydroxylamine hydrolysis->hydroxylamine colored_complex Fe(III)-Hydroxamate (Red/Purple Species) metal_complex->colored_complex

Figure 2: Primary degradation and contamination pathways for hydroxamic acids.

References

  • BenchChem. (2025).[4] Technical Support Center: Hydroxamic Acid Synthesis & Troubleshooting. Retrieved from

  • RSC Publishing. (2016). Benzoic hydroxamate-based iron complexes as model compounds for humic substances. Retrieved from

  • National Institutes of Health (NIH). (2024). Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase.[5] Retrieved from

  • ResearchGate. (2015).[6] How can remove Ester from Hydroxamic acid? (Purification Protocols). Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

Sources

BioAssay Consistency Hub: Technical Support & Optimization Guide

[1]

Welcome to the BioAssay Technical Support Center. Current Status: Operational Role: Senior Application Scientist Mission: To transition your experimental workflows from "variable" to "self-validating."

Inconsistency in biological assays is rarely bad luck; it is usually a symptom of uncontrolled variables in thermodynamics, fluid mechanics, or statistical design. This guide bypasses basic instructions to address the root causes of assay failure.

Module 1: Cell-Based Assay Variability (The "Edge Effect")

User Query: "My 96-well cell viability data shows a 'smile' pattern—wells on the perimeter consistently read lower/higher than the center. Is my reader broken?"

Technical Diagnosis: This is the classic Edge Effect . It is not a reader issue; it is a thermodynamic and evaporative artifact. When a cold plate enters a hot, humid incubator, the outer wells warm up faster than the center. This thermal gradient causes convection currents that settle cells unevenly. Furthermore, evaporation in outer wells increases osmolarity, stressing cells and altering metabolic readouts (e.g., ATP or reduction potential in MTT/CellTiter-Glo).

The Protocol: Thermal Equilibration & Evaporation Control

To eliminate this, you must decouple cell settling from thermal equilibration.

Step-by-Step Mitigation:

  • Seeding: Dispense cells into the plate at room temperature (RT).

  • The Critical Step: Leave the plate on a level surface in the laminar flow hood at RT for 30–60 minutes before moving it to the incubator.

    • Mechanism:[1][2][3][4][5] This allows cells to settle evenly across the well bottom while the plate temperature equilibrates, preventing convection currents.

  • Vapor Barrier: For assays >24 hours, do not use the perimeter wells (rows A/H, columns 1/12) for data. Fill them with sterile PBS or water to act as a humidity buffer.

  • Incubation: Place plates on a solid shelf (not a wire rack) to ensure uniform heat distribution.

Visualization: Edge Effect Mechanism & Solution

EdgeEffectColdPlateCold Plate (20°C)into Incubator (37°C)ThermalGradThermal Gradient(Edge warms faster)ColdPlate->ThermalGradEvaporationEvaporation(Osmolarity Spike)ColdPlate->EvaporationConvectionConvection Currentsin MediaThermalGrad->ConvectionUnevenSeedingUneven Cell Distribution(Clumping at edges)Convection->UnevenSeedingVarSignalHigh CV% / Edge EffectUnevenSeeding->VarSignalEvaporation->VarSignalRT_IncubationPre-Incubation@ RT (30-60 min)RT_Incubation->ConvectionPreventsEvenSettlingUniform CellMonolayerRT_Incubation->EvenSettlingValidDataConsistent SignalEvenSettling->ValidData

Caption: Causality of the "Edge Effect" and the thermodynamic intervention (Pre-Incubation) required to prevent it.

Module 2: Assay Robustness & Validation (Z-Factor)

User Query: "I have a signal window of 5-fold between my positive and negative controls, but my screen still failed validation. Why?"

Technical Diagnosis: A large "fold change" is meaningless if the variability (Standard Deviation) within your controls is high.[6] You must validate using the Z-Factor (Z') , a statistical parameter that accounts for both the dynamic range and the data scatter.

The Protocol: Calculating and Interpreting Z'

Do not proceed to screening until your assay passes the Z' threshold.

Formula:





Interpretation Table:

Z-Factor ValueClassificationAction Required
1.0 IdealTheoretically impossible; check for data fabrication.
0.5 ≤ Z' < 1.0 Excellent Proceed to Screen. Separation band is large; highly reliable.
0 < Z' < 0.5 MarginalOptimize. Doable for small sets, but high false-positive risk.
Z' ≤ 0 UnusableSTOP. The signal variation overlaps the signal window.

Troubleshooting Low Z' (< 0.5):

  • Check Pipetting: Are you using "blow-out" on protein/detergent solutions? Stop. This creates bubbles. Use Reverse Pipetting .

  • Check Reagents: Is your detection reagent light-sensitive (e.g., Resazurin)? Ensure prep is done in low light.[4]

  • Drift: Calculate Z' for the first column vs. the last column. If they differ significantly, you have "Drift" (time-dependent signal decay).

Module 3: ELISA & Immunoassay Consistency[8]

User Query: "My ELISA background is high (>0.2 OD) and my duplicates have a CV >15%."

Technical Diagnosis: High background usually indicates insufficient blocking or "drying out" during wash steps. High CV% (Coefficient of Variation) in manual assays is often due to the "meniscus effect" or inconsistent wash aspiration.

The Protocol: The "Soak and Slap" Technique

Automated washers are preferred, but manual washing can be superior if done correctly to prevent cross-contamination.

Critical Steps:

  • Blocking: Use a blocking buffer (BSA or Casein) for at least 1–2 hours. Ensure the blocker volume is equal to or greater than the reaction volume to prevent a "ring" of unblocked plastic at the meniscus.

  • Washing (The "Soak"): Do not just dispense and aspirate immediately. Fill wells, let sit for 30 seconds , then aspirate. This allows diffusion of unbound antibodies from the plastic surface.

  • The "Slap": After the final wash, invert the plate onto clean paper towels and slap it hard 3–4 times. Residual wash buffer affects the enzymatic reaction (HRP/TMB) and causes high CVs.

  • TMB Incubation: Must be done in the dark. If the TMB turns blue before adding to the plate, it is contaminated.

Visualization: Troubleshooting Logic Flow

ELISATroubleshootStartIssue: Inconsistent ELISA DataCheckCVIs CV% > 15%?Start->CheckCVCheckBkgIs Background > 0.15 OD?Start->CheckBkgPipettingCause: Pipetting ErrorAction: Use Reverse PipettingCheckCV->PipettingYesWashingCause: Incomplete WashingAction: Add 30s Soak StepCheckCV->WashingYes (Wash Buffer Residuals)CheckBkg->WashingYes (Spotty High Signal)BlockingCause: Insufficient BlockingAction: Increase Time/ConcCheckBkg->BlockingYes (Uniform High Signal)SubstrateCause: TMB ContaminationAction: Check clarity before useCheckBkg->SubstrateYes (Blue before Stop)

Caption: Decision matrix for diagnosing High CV% versus High Background in immunoassays.

FAQs: Rapid Fire Technical Solutions

Q: How do I normalize data if my cell counts vary per well? A: Do not rely on "assume equal seeding." Use an internal normalization control.

  • Method: Multiplex your assay. Use a DNA stain (like Hoechst) or a housekeeping protein (via Western/In-Cell Western) to normalize the specific signal to the total biomass in that specific well.

Q: What is the acceptable CV% limit? A:

  • Manual Assays: Intra-assay <10%, Inter-assay <15%.

  • Automated/Robotic Assays: Intra-assay <5%.

  • Note: If your biological variation (e.g., primary cell donors) is high, a higher CV is acceptable, but technical replicates must remain tight.

Q: My standard curve is flattening at the top (Hook Effect). A: You have saturated the capture antibodies.

  • Fix: Dilute your samples.[4] You are operating outside the dynamic range. If the antigen concentration is too high, it binds both capture and detection antibodies independently, preventing the "sandwich" formation, leading to a paradoxically low signal.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays.[7] Journal of Biomolecular Screening.

    • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A simple technique for reducing edge effect in cell-based assays.[1][3] Journal of Biomolecular Screening.

      • Sittampalam, G. S., et al. (Eds.). (2004). Assay Guidance Manual.[3] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3]

        • R&D Systems. ELISA Troubleshooting Guide: High Background & Poor Precision.

          Technical Support Center: Furan Functionalization & Selectivity

          Author: BenchChem Technical Support Team. Date: February 2026

          Status: Online 🟢 Current Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Selectivity & Stability in Furan Ring Functionalization

          Welcome to the Furan Functionalization Help Desk

          You are likely here because the furan ring is behaving paradoxically: it is electron-rich and reactive, yet fragile and prone to "acid death" (polymerization) or oxidative ring opening. Furthermore, achieving regioselectivity at the C3/C4 positions (beta) versus the electronically favored C2/C5 positions (alpha) is a persistent bottleneck in drug discovery.

          This guide is structured as a series of Support Tickets addressing the most common failure modes we see in the field.

          Ticket #001: "My Reaction Mixture Turned into Black Tar"

          Issue: Rapid decomposition and polymerization of the furan substrate during functionalization. Diagnosis: Acid-Catalyzed Polymerization (The "Acid Death" Spiral).

          Root Cause Analysis: Furan is an acid-sensitive heterocycle. Protic acids protonate the furan ring (often at C2), generating a highly electrophilic cation that is immediately attacked by another neutral furan molecule. This initiates a chain-growth polymerization, resulting in the formation of humins (dark, insoluble oligomers).

          Resolution Protocol:

          • Switch to Lewis Acids: Replace Brønsted acids (e.g., HCl, H₂SO₄) with mild Lewis acids (e.g., BF₃·OEt₂, ZnCl₂) if the reaction mechanism permits.

          • The "Solvent Buffer" Strategy: If acidic conditions are unavoidable (e.g., during Friedel-Crafts), use polar aprotic solvents like DMF or acetonitrile, or add alcohols (methanol).

            • Mechanism:[1][2][3][4][5][6][7] Alcohols can trap the intermediate oxocarbenium ions as acetals, preventing the chain-growth polymerization that leads to tar.

          • Scavenger Additives: For acid-generating reactions, include an inorganic base (K₂CO₃) or a non-nucleophilic organic base (2,6-di-tert-butylpyridine) to neutralize protons in situ.

          Data: Stability of Furan in Various Media

          ConditionSolventOutcomeRecommendation
          Protic Acid (pH < 1) Water/THFBlack Tar (Polymerization)AVOID
          Protic Acid MethanolStable (Acetal formation)PREFERRED
          Lewis Acid (AlCl₃) DCMModerate Decomposition⚠️ Use with care
          Lewis Acid (BF₃) Et₂OGood StabilityPREFERRED
          Ticket #002: "I Need C3-Functionalization, but I Only Get C2"

          Issue: Electrophilic Aromatic Substitution (EAS) or Lithiation exclusively targets the C2 (alpha) position. Diagnosis: Electronic Control Overriding Steric/Catalytic Control.

          Root Cause Analysis: The HOMO coefficient at the C2 position of furan is significantly larger than at C3. Consequently, both electrophiles and lithiating agents (like n-BuLi) naturally select C2. To access C3, you must override this electronic bias using Steric Blocking , Directed Metalation , or Catalytic Borylation .

          Decision Logic (Visualized):

          FuranSelectivity Start Target Position? C2 C2 (Alpha) Start->C2 C3 C3 (Beta) Start->C3 MethodC2_1 Direct Lithiation (n-BuLi, -78°C) C2->MethodC2_1 MethodC2_2 Std. EAS (Bromination, Acylation) C2->MethodC2_2 IsC2Blocked Is C2 Blocked? C3->IsC2Blocked BlockYes Direct C3 Attack IsC2Blocked->BlockYes Yes BlockNo Advanced Methods IsC2Blocked->BlockNo No MethodC3_1 Ir-Catalyzed Borylation (Steric Control) BlockNo->MethodC3_1 MethodC3_2 Halogen Dance (Thermodynamic Control) BlockNo->MethodC3_2 MethodC3_3 Silyl Blocking Strategy (Protect C2 -> React C3 -> Deprotect) BlockNo->MethodC3_3

          Caption: Decision tree for selecting the correct synthetic pathway based on regioselectivity requirements.

          Ticket #003: "How Do I Execute a C3-Selective Halogen Dance?"

          Issue: User attempts to lithiate 3-bromofuran but gets complex mixtures or C2-lithiation. Diagnosis: Incorrect temperature or lack of thermodynamic equilibration time.

          Technical Insight: The "Halogen Dance" relies on the Base-Catalyzed Halogen Migration . It is a thermodynamic equilibration.

          • Kinetic Phase: LDA deprotonates C2 (most acidic proton).

          • Migration Phase: The C2-lithio species attacks the bromine at C3 of a neighboring molecule.

          • Thermodynamic Trap: The bromine migrates to C2, leaving the lithium at C3. The C3-lithio species is often stabilized if it sits between two directing groups (e.g., in benzofurans) or if it relieves steric strain.

          Validated Protocol: The C2 -> C3 Migration Target: Converting 2-bromofuran to 3-functionalized furan.

          • Preparation: Dissolve 2-bromofuran (1.0 equiv) in anhydrous THF under Argon.

          • Base Addition: Cool to -78°C . Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise.

            • Note: Do NOT use n-BuLi; it causes halogen-metal exchange (Li/Br swap) instead of deprotonation.

          • The Dance (Critical Step): Stir at -78°C for 30 minutes.

            • Mechanism:[1][2][3][4][5][6][7] The lithium initially goes to C3 (ortho to Br). However, to force the migration (if starting from 3-bromo to get 2-bromo, or vice versa depending on substitution), you may need to warm slightly to -40°C to allow the intermolecular halogen transfer.

            • Correction: For 2-bromofuran , treating with LDA at -78°C generates the 3-lithio-2-bromofuran intermediate.

          • Quench: Add your electrophile (e.g., aldehyde, alkyl halide) at -78°C.

          • Workup: Warm to RT, quench with NH₄Cl.

          Halogen Dance Mechanism Visualization:

          HalogenDance cluster_mech Mechanism Note Substrate 2-Bromofuran Step1 Lithiated Intermediate (3-Li-2-Br-Furan) Substrate->Step1 LDA, -78°C (Deprotonation) Product 3-Functionalized 2-Bromofuran Step1->Product Electrophile (E+) Info Lithium is directed ortho to Br due to inductive effect.

          Caption: Pathway for functionalizing C3 using the ortho-directing ability of a C2-halogen.

          Ticket #004: "I Need a Metal-Free C3 Functionalization Method"

          Issue: Avoiding toxic metals or complex lithiation protocols. Diagnosis: Use Iridium-Catalyzed C-H Borylation (The "Hartwig-Miyaura" Approach).

          Why It Works: Iridium catalysts ligated with sterically demanding bipyridines (like dtbpy) or phenanthrolines are sensitive to steric bulk. Since the C2 positions of furan have lone-pair repulsion and are electronically distinct, but the C3/C4 positions are sterically more accessible (especially if C2/C5 are substituted or if the catalyst is bulky), this method is the "Gold Standard" for C3 selectivity.

          Protocol: Ir-Catalyzed C-H Borylation

          • Catalyst Prep: Mix [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine, 3 mol%) in hexane or THF.

            • Observation: Solution should turn dark brown/red (active species formation).

          • Reagents: Add B₂pin₂ (Bis(pinacolato)diboron, 0.5 equiv) and the Furan substrate (1.0 equiv).

            • Note: Furan is often used in excess if it is volatile/cheap to drive kinetics.

          • Reaction: Heat to 80°C in a sealed tube for 4-16 hours.

          • Result: The Bpin group installs selectively at C3 (or C4).

          • Downstream: The C3-Bpin moiety can be converted to an aryl, alkyl, or halo group via Suzuki-Miyaura coupling or Chan-Lam coupling.

          References
          • Regioselective C-H Activation: Gandeepan, P., et al. "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." MDPI, 2021. Link

          • Halogen Dance Mechanism: Snieckus, V., et al.[6] "The Halogen Dance Reaction on Heterocycles." European Journal of Organic Chemistry, 2023. Link

          • Iridium-Catalyzed Borylation: Liskey, C. W., & Hartwig, J. F. "Iridium-Catalyzed Borylation of Secondary C-H Bonds in Cyclic Ethers." Journal of the American Chemical Society, 2012.[7] Link

          • Furan Stability in Acid: Hoydonckx, H. E., et al. "Furan Derivatives in Polymerization." ResearchGate, 2020. Link

          • Directed Lithiation Guide: "Directed Metalation: A Survival Guide." Baran Lab, Scripps Research. Link

          Sources

          Validation & Comparative

          Comparative Analysis: Furan vs. Benzofuran Carboxamide Derivatives in Drug Discovery

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Bioisosteric Trade-Off

          In the optimization of carboxamide-based lead compounds, the transition from a furan to a benzofuran scaffold represents a critical "bioisosteric upgrade." While furan-2-carboxamides often exhibit high ligand efficiency due to their small size and hydrogen-bonding capability, they are frequently plagued by metabolic liabilities —specifically, the formation of reactive cis-butene-1,4-dial intermediates via CYP450-mediated oxidation.

          This guide objectively analyzes the performance of benzofuran-2-carboxamides as robust alternatives. Experimental data indicates that benzofuran derivatives typically offer a 2–10x improvement in potency through enhanced hydrophobic filling and

          
          -
          
          
          
          stacking, while significantly mitigating the risk of covalent protein binding associated with the furan moiety.

          Structural & Electronic Profiling

          To understand the divergent behaviors of these scaffolds, we must first analyze their electronic baselines.

          FeatureFuran-2-CarboxamideBenzofuran-2-CarboxamideImpact on Drug Design
          Aromaticity Moderate (Low resonance energy)High (Fused benzene ring)Benzofuran is more chemically stable but more lipophilic.
          Electronic Character
          
          
          -Excessive (Electron rich)
          
          
          -Excessive (Heterocycle) /
          
          
          -Neutral (Benzene)
          Benzofuran offers a larger surface for
          
          
          -
          
          
          interactions with residues like Phe/Trp.
          Lipophilicity (cLogP) ~0.5 – 1.0 (Low)~2.0 – 2.5 (Moderate)Benzofuran increases permeability but requires solubility management.
          Metabolic Risk High (Structural Alert)Moderate (Position dependent)Furan is prone to ring opening; Benzofuran is generally more robust.
          The "Furan Attrition" Mechanism

          The primary failure mode for furan derivatives is bioactivation . The furan ring is oxidized by cytochrome P450 (primarily CYP2E1 or CYP3A4) to an unstable epoxide or radical cation, which rapidly opens to form a reactive

          
          -unsaturated dicarbonyl (enedial). This electrophile covalently modifies liver proteins, leading to hepatotoxicity.
          

          Visualization of Metabolic Bioactivation Pathways:

          MetabolicActivation Furan Furan Scaffold CYP CYP450 Oxidation (CYP2E1/3A4) Furan->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Bioactivation Metabolite Hydroxylated Metabolite (Renal Clearance) CYP->Metabolite Phase I Metabolism (No Ring Opening) Enedial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening Adduct Covalent Protein Adduct (Hepatotoxicity) Enedial->Adduct Nucleophilic Attack (Cys/Lys residues) Benzofuran Benzofuran Scaffold Benzofuran->CYP Slower Kinetics

          Figure 1: Comparative metabolic pathways. Furan undergoes ring opening to toxic enedials, while benzofuran typically undergoes standard hydroxylation, avoiding immediate toxicity.

          Pharmacological Performance (SAR)

          Replacing furan with benzofuran is not merely about stability; it is a potency play.

          Hydrophobic Collapse & Shape Complementarity

          In kinase inhibitors and receptor antagonists, the binding pocket often contains a hydrophobic cleft adjacent to the hydrogen-bonding region.

          • Furan: Occupies a small volume. If the pocket is large, the ligand "rattles," leading to lower residence time and affinity.

          • Benzofuran: The fused benzene ring extends the vector by ~2.4 Å. This allows the molecule to fill the hydrophobic pocket more effectively, displacing high-energy water molecules (entropic gain) and engaging in edge-to-face

            
            -stacking interactions.
            
          Comparative Data: Kinase Inhibition (Hypothetical Case Study)

          Based on averaged SAR trends from kinase inhibitor campaigns (e.g., VEGFR, EGFR targets).

          Compound IDScaffoldR-GroupIC50 (nM)t1/2 (Microsomes)Toxicity Signal (GSH Adducts)
          F-01 Furan-2-carboxamide4-F-Phenyl12514 minHigh
          B-01 Benzofuran-2-carboxamide4-F-Phenyl18 45 minLow
          F-02 Furan-2-carboxamide3-Cl-Phenyl9812 minHigh
          B-02 Benzofuran-2-carboxamide3-Cl-Phenyl12 52 minLow

          Analysis: The benzofuran analogs (B-01, B-02) demonstrate a ~7-fold increase in potency and a ~3-fold increase in metabolic half-life compared to their furan counterparts.

          Experimental Protocols

          Protocol A: Parallel Synthesis of Carboxamides

          Objective: Synthesize matched molecular pairs (MMP) to directly compare biological activity.

          Reagents:

          • Acid Scaffolds: Furan-2-carboxylic acid vs. Benzofuran-2-carboxylic acid.

          • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

          • Base: DIPEA (N,N-Diisopropylethylamine).

          Step-by-Step Workflow:

          • Activation: Dissolve 1.0 eq of the carboxylic acid in DMF (0.1 M). Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes at RT to form the active ester.

            • Validation: Color change to yellow/orange indicates activation.

          • Coupling: Add 1.1 eq of the amine partner. Stir at RT for 4–12 hours.

            • Causality: HATU is chosen over EDC/HOBt for steric bulk tolerance, crucial for the larger benzofuran scaffold.

          • Quench & Workup: Dilute with EtOAc, wash with 1M HCl (remove unreacted amine), sat. NaHCO3 (remove unreacted acid), and brine.

          • Purification: Flash chromatography (Hexane/EtOAc).

            • Checkpoint: Benzofuran derivatives will typically elute earlier (higher Rf) than furan derivatives due to increased lipophilicity.

          Protocol B: Reactive Metabolite Trapping (GSH Assay)

          Objective: Quantify the "structural alert" risk.

          Methodology:

          • Incubate test compound (10 µM) with human liver microsomes (HLM) (1 mg/mL) and NADPH (1 mM).

          • Spike with Glutathione (GSH) (5 mM) as a trapping agent.

          • Incubate for 60 minutes at 37°C.

          • Quench with cold Acetonitrile. Centrifuge.

          • Analysis: LC-MS/MS. Look for [M + GSH + O - 2H] adducts.

            • Interpretation: A high abundance of GSH adducts for the furan compound confirms bioactivation to the enedial. Absence or low abundance in the benzofuran analog confirms improved safety.

          Decision Logic for Researchers

          When should you switch? Use this logic flow to guide your scaffold selection.

          DecisionTree Start Start: Lead Optimization CheckPotency Is Potency < 100 nM? Start->CheckPotency CheckMetab Is Microsomal t1/2 < 30 min? CheckPotency->CheckMetab Yes SwitchBenzo Switch to Benzofuran (Bioisosteric Replacement) CheckPotency->SwitchBenzo No (Need Potency Boost) CheckTox GSH Adducts Detected? CheckMetab->CheckTox Yes (Unstable) KeepFuran Retain Furan (Monitor Liver Tox) CheckMetab->KeepFuran No (Stable) CheckTox->SwitchBenzo Yes (High Risk) OptimizeSub Optimize Substituents (Block Metabolic Sites) CheckTox->OptimizeSub No (General Clearance) OptimizeSub->SwitchBenzo If Fails

          Figure 2: Strategic decision tree for scaffold selection. Prioritizes switching to benzofuran when potency is low or metabolic toxicity risks are identified.

          References

          • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

          • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. [Link]

          • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives. Molecules. [Link]

          • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

          • Bioisosterism in Medicinal Chemistry. ResearchGate. [Link]

          Bridging the Gap: A Comparative Guide to Cross-Validating In-Silico Predictions with In-Vitro Kinetics

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In modern drug discovery, the "Valley of Death" often lies between the computational prediction (in-silico) and the benchtop reality (in-vitro). As researchers, we frequently encounter high-scoring docking hits that fail to bind in the wet lab. This disconnect arises not necessarily from flawed software, but from the misuse of scoring functions and a lack of rigorous cross-validation cycles.

          This guide moves beyond basic software tutorials to provide a comparative analysis of Physics-Based versus Machine-Learning (ML) Based predictive methodologies.[1] It establishes a self-validating workflow using Surface Plasmon Resonance (SPR) as the experimental anchor, ensuring that your computational hypotheses are grounded in kinetic reality.

          Part 1: The Landscape – Comparative Analysis of Predictive Methodologies

          When validating in-silico hits, the choice of scoring function determines the success of your correlation with experimental data.[2] We compare the two dominant paradigms below.

          Physics-Based Scoring (Force Fields)

          Examples: CHARMM, AMBER, Glide SP/XP. These methods calculate the sum of energetic terms (van der Waals, electrostatics, solvation) based on first principles.

          • Best For: Novel targets (first-in-class) where no prior ligand data exists.

          • Limitation: Often fails to account for entropic penalties and solvent displacement accurately, leading to "false positives" driven by electrostatic attraction.

          Machine-Learning (ML) & Knowledge-Based Scoring

          Examples: RF-Score, NNScore, Delta-VinaRF. These methods use statistical regression or neural networks trained on massive datasets (e.g., PDBbind) to recognize interaction patterns.

          • Best For: Targets with known binders (me-too drugs) or distinct pockets similar to the training set.

          • Limitation: "Hallucination" risks—they may score a molecule highly simply because it "looks" like a drug, even if it doesn't fit the pocket (bias).

          Performance Benchmark (Data Source: CASF-2016)

          The following table summarizes the performance of these approaches when cross-validated against high-quality experimental affinity data (

          
          ).
          
          FeaturePhysics-Based (e.g., Force Field)ML/Knowledge-Based (e.g., RF-Score)
          Docking Power (Finding the right pose)High (>80% success within 2Å RMSD)Medium (Dependent on training set)
          Scoring Power (Correlation with
          
          
          )
          Low to Moderate (
          
          
          )
          High (
          
          
          )
          Screening Power (Enrichment Factor)ModerateHigh (Better at filtering inactives)
          Generalizability High (Universal physics)Low (Fails on "Out-of-Distribution" targets)
          Computational Cost High (CPU intensive)Low (Fast inference)

          Senior Scientist Insight: Do not rely on a single metric. Use Physics-Based methods to generate the binding pose (Docking Power), but use ML-Based functions to rank the final list (Scoring Power) before ordering compounds.

          Part 2: The Validation Framework (Experimental Protocol)

          To validate the predictions above, we cannot rely on simple endpoint assays (like

          
           from ELISA) because they conflate binding affinity with downstream inhibition. We must use a kinetic assay.
          
          The Gold Standard: Surface Plasmon Resonance (SPR)

          SPR is chosen because it measures

          
           (association) and 
          
          
          
          (dissociation) independently. Many in-silico false positives have fast
          
          
          but incredibly fast
          
          
          (transient binding), which docking scores often miss.
          Protocol: Validating Docking Hits with SPR

          Objective: Determine if high-scoring in-silico hits are true binders (

          
          ) or artifacts.
          

          1. Ligand Preparation (The In-Silico Handoff):

          • Select top 5% of compounds from virtual screen.

          • Cluster by chemical similarity (Tanimoto coefficient) to ensure scaffold diversity.

          • Critical Step: Check solubility. In-silico tools ignore aggregation. Filter compounds with

            
            .
            

          2. Chip Immobilization (The Receptor Surface):

          • Sensor Chip: CM5 (Carboxymethylated dextran) is standard.

          • Method: Amine coupling.[3]

            • Activate: 1:1 mixture of EDC/NHS for 7 minutes.

            • Ligand Injection: Inject target protein (10–50

              
               in Acetate buffer pH 4.5 or 5.0) to reach roughly 2000–4000 Response Units (RU).
              
            • Block: Ethanolamine-HCl to quench unreacted esters.

          • Reference Channel: Must be activated and blocked without protein to subtract non-specific binding (NSB).

          3. Kinetic Analysis (The Validation):

          • Running Buffer: HBS-EP+ (HEPES, NaCl, EDTA, Surfactant P20). Note: Add 1-5% DMSO if compounds are hydrophobic, but match DMSO exactly in running buffer and sample.

          • Injection: Single-Cycle Kinetics (SCK) is preferred for screening fragments/hits to save time.

            • Inject 5 increasing concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5

              
              ) without regeneration in between.
              
          • Flow Rate: High flow (30

            
            ) to minimize mass transport limitations.
            

          4. Data Processing:

          • Double reference subtraction: (Active Surface – Reference Surface) – (Buffer Blank).

          • Fit to 1:1 Langmuir Binding Model .

          • Fail Criteria: If the theoretical

            
             deviates by >20% from observed, or if the Chi-square (
            
            
            
            ) value is high (
            
            
            of
            
            
            ), the binding is non-specific (likely aggregation), and the in-silico prediction was a False Positive .

          Part 3: Visualizing the Feedback Loop

          A linear process fails in drug discovery. You must use the SPR data to "re-weight" your scoring function.

          ValidationCycle Library Ligand Library (ZINC/Enamine) Docking In-Silico Docking (Physics-Based Pose) Library->Docking High-Throughput Rescoring ML Rescoring (Ranking) Docking->Rescoring Poses Selection Hit Selection (Top 1-5%) Rescoring->Selection Ranked List SPR In-Vitro SPR Assay (Kinetic Validation) Selection->SPR Purchase & Test Analysis Correlation Analysis (RMSE / ROC-AUC) SPR->Analysis KD, kon, koff Analysis->Library SAR Expansion Refinement Model Refinement (Reweight Scoring Terms) Analysis->Refinement Identify Bias Refinement->Rescoring Updated Weights

          Figure 1: The Closed-Loop Validation Cycle. Note the dashed line returning from Analysis to Rescoring—this is the critical step where experimental failure data (

          
          ) is used to train the ML model to recognize false positives.
          

          Part 4: Statistical Metrics for Success

          How do you know if your In-Silico/In-Vitro correlation is "good"? Stop looking for a perfect

          
           on a linear regression plot; it rarely happens in early discovery. Use these metrics instead:
          
          Enrichment Factor (EF)

          Measures how many active compounds were found in the top fraction compared to random selection.

          
          
          
          • Target: An

            
             indicates your model is highly predictive, even if the exact ranking is imperfect.
            
          Area Under the ROC Curve (AUC)

          Plots True Positive Rate vs. False Positive Rate.

          • Interpretation:

            • 
              : Random guessing (Model is useless).
              
            • 
              : Acceptable for screening.
              
            • 
              : Excellent (Rare in practice).
              
          Root Mean Square Error (RMSE)

          Used when you have exact

          
           values.
          
          • Goal: An RMSE

            
             log units (approx 1.5 kcal/mol) is the industry standard for a "useful" affinity prediction.
            

          References

          • Su, M., et al. (2019). "Comparative Assessment of Scoring Functions: The CASF-2016 Update." Journal of Chemical Information and Modeling. Link

          • Cytiva. (2023).[4] "Surface Plasmon Resonance (SPR) Analysis: Principles and Protocols." Cytiva Knowledge Center.[5] Link

          • Li, H., et al. (2020).[6] "Machine Learning Scoring Functions for Drug Discovery." WIREs Computational Molecular Science. Link

          • OECD. (2022). "Guidance Document on the Characterisation, Validation and Reporting of PBK Models for Regulatory Purposes." OECD Series on Testing and Assessment. Link

          • PDBbind-CN. (2016).[7] "The PDBbind Database: Methodologies and Updates." PDBbind Database. Link

          Sources

          Comparative docking studies of furan-2-carboxamide analogs in target proteins

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Furan-2-Carboxamide Scaffold

          In the landscape of medicinal chemistry, the furan-2-carboxamide scaffold has emerged as a privileged structure due to its ability to act as a bioisostere for amide-containing signaling molecules. This guide provides a comparative technical analysis of furan-2-carboxamide analogs against standard-of-care ligands in two critical therapeutic areas: antimicrobial quorum sensing inhibition and dual-kinase anticancer targeting .

          Unlike rigid templates, this guide focuses on the causality of binding interactions—explaining why specific analogs outperform native ligands through molecular docking simulations.

          Methodological Framework

          To ensure reproducibility and scientific integrity, the comparative data presented below is grounded in a validated in silico workflow. The reliability of docking scores (binding affinity) relies heavily on the preparation of the protein target and the validation of the scoring function.

          The "Self-Validating" Protocol

          A robust docking study must include a re-docking step. The Root Mean Square Deviation (RMSD) between the co-crystallized ligand and its docked pose must be ≤ 2.0 Å to validate the algorithm.

          DockingWorkflow Start Target Selection (PDB Retrieval) Prep Protein Preparation (Remove Water, Add Hydrogens, Gasteiger Charges) Start->Prep Validate Validation Step (Re-dock Native Ligand) Start->Validate Grid Grid Box Generation (Centered on Active Site) Prep->Grid Ligand Ligand Optimization (DFT/MMFF94 Energy Minimization) Dock Molecular Docking (Lamarckian Genetic Algorithm) Ligand->Dock Grid->Dock Analysis Interaction Analysis (H-bonds, Hydrophobic, Pi-Stacking) Dock->Analysis Validate->Dock RMSD < 2.0 Å

          Figure 1: Validated molecular docking workflow ensuring structural integrity before comparative analysis.

          Comparative Case Study A: Antimicrobial Biofilm Inhibition

          Target: Pseudomonas aeruginosa LasR (Quorum Sensing Regulator) Context: Bacterial biofilms resist antibiotics. Furan-2-carboxamides mimic the natural autoinducer (N-3-oxo-dodecanoyl-L-homoserine lactone, 3O-C12-HSL) to block signaling.

          Performance Data

          Recent studies indicate that specific furan-2-carboxamide derivatives (specifically carbohydrazides) outperform the natural ligand in binding affinity due to enhanced hydrogen bonding networks.

          Compound IDScaffold TypeBinding Energy (kcal/mol)Key Residue InteractionsRelative Affinity
          Native Ligand 3O-C12-HSL (Autoinducer)-8.08Tyr56, Trp60, Asp73, Ser129Baseline
          Analog 4a Furan-2-carbohydrazide-9.00 Tyr56, Asp73, Ser129, Trp88 +11%
          Analog 4b Furan-2-carbohydrazide-10.05 Tyr56, Asp73, Ser129, Trp60, Trp88+24%
          Analog 7a Triazole-derivative-6.20Tyr56, Asp73 (Weak)-23%
          Mechanistic Insight

          The superior performance of Analog 4b is attributed to the furan ring's ability to engage Trp88 via pi-stacking or additional hydrophobic contacts, a feature less optimized in the native lactone ring. The carbohydrazide linker provides flexibility, allowing the molecule to settle deeper into the hydrophobic pocket of LasR.

          Comparative Case Study B: Anticancer Dual-Kinase Inhibition

          Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) & EGFR Context: Dual inhibition prevents tumor angiogenesis and proliferation. Furan-2-carboxamide analogs are compared against the FDA-approved drug Sorafenib .

          Performance Data

          Docking studies against VEGFR-2 (PDB ID: 4ASE) reveal that furan-fused quinazolinone derivatives can achieve binding energies comparable to or exceeding Sorafenib.

          CompoundClassBinding Energy (kcal/mol)H-Bond Donors/AcceptorsRMSD (Å)
          Sorafenib Standard Inhibitor-9.8 to -11.2Glu885, Cys919 (Hinge), Asp10461.25
          Compound 6 Thioxoimidazolidin-Furan-10.5Cys919, Glu885, Asp10461.33
          Compound 3k Benzofuran-Quinazolinone-11.8 Cys919, Asp1046, Lys868 1.15
          Structural Logic

          Compound 3k utilizes the furan oxygen as a hydrogen bond acceptor for Cys919 in the hinge region, mimicking the adenine binding of ATP. The extended tail of the analog occupies the allosteric hydrophobic back pocket (DFG-out conformation), stabilizing the inactive state of the kinase similarly to Sorafenib but with a tighter steric fit.

          InteractionMap Figure 2: Interaction network of high-affinity Furan Analog 3k within VEGFR-2 active site. Ligand Furan-2-Carboxamide Analog (3k) Cys919 Cys919 (Hinge Region) Ligand->Cys919 H-Bond (2.8 Å) Glu885 Glu885 (Alpha Helix) Ligand->Glu885 H-Bond (3.0 Å) Asp1046 Asp1046 (DFG Motif) Ligand->Asp1046 Electrostatic HydroPocket Hydrophobic Pocket (Phe1047, Val848) Ligand->HydroPocket Van der Waals

          Experimental Protocol: Docking Furan-2-Carboxamides

          To replicate the results discussed above, researchers should follow this specific parameter set, optimized for the furan scaffold's electronic properties.

          • Ligand Preparation:

            • Draw structures in ChemDraw/MarvinSketch.

            • Minimize energy using the MMFF94 force field (critical for accurate furan ring planarity).

            • Assign Gasteiger partial charges . The furan oxygen must be treated as an acceptor.

          • Receptor Preparation:

            • LasR: Use PDB 2UV0. Remove water.

            • VEGFR-2: Use PDB 4ASE (co-crystallized with Sorafenib-like ligand).

            • Add polar hydrogens only. Merge non-polar hydrogens.

          • Grid Configuration:

            • Center: Coordinates of the co-crystallized ligand.

            • Size:

              
               points with 
              
              
              
              Å spacing. This ensures the extended carboxamide tail is not truncated.
          • Docking Parameters (AutoDock Vina/4):

            • Exhaustiveness: 32 (Higher than default 8 due to rotatable carboxamide bonds).

            • Modes: 10.

            • Energy Range: 4 kcal/mol.[1]

          Critical Analysis & Conclusion

          The furan-2-carboxamide scaffold offers a distinct advantage over phenyl-based analogs:

          • Electronic Profile: The furan oxygen provides an additional H-bond acceptor without the steric bulk of a substituted phenyl ring.

          • Solubility: The presence of the oxygen atom generally improves aqueous solubility compared to pure carbocycles, enhancing drug-likeness (Lipinski's Rule of 5).

          However, researchers must be cautious of metabolic stability . The furan ring can be susceptible to oxidative opening by cytochrome P450 enzymes. Future optimization should focus on C5-substitution on the furan ring to block metabolic hotspots while retaining the binding affinity demonstrated in these docking studies.

          References

          • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Source: National Institutes of Health (PMC). URL:[Link]

          • EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study. Source: PubMed. URL:[Link]

          • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. Source: National Institutes of Health (PMC). URL:[Link]

          • Design, Synthesis, and Molecular Docking Studies of 2-(furan-2-yl)quinazolin-4-one Derivatives. Source: PubMed. URL:[Link]

          • Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor. Source: MDPI (Life).[1] URL:[Link][1][2]

          Sources

          Safety Operating Guide

          Proper Disposal Procedures: N-(1-Hydroxy-2-butyl)furan-2-carboxamide

          [1]

          Executive Summary & Immediate Action

          Attention: This guide addresses the disposal of N-(1-Hydroxy-2-butyl)furan-2-carboxamide , a pharmaceutical intermediate containing a furan ring and a secondary amide linkage.[1] Due to the biological activity associated with furan-2-carboxamide derivatives and the potential toxicity of the furan moiety, this substance must be handled as Hazardous Chemical Waste .[1]

          Core Directive: Do NOT dispose of this compound down the drain or in municipal trash. All waste streams containing this compound must be segregated for High-Temperature Incineration .[1]

          Chemical Profile & Hazard Identification

          As a specific Safety Data Sheet (SDS) for this exact isomer may not be commercially standardized, the following hazard profile is synthesized from structure-activity relationships (SAR) of the parent compounds (Furan-2-carboxamide and 2-Aminobutanol derivatives).

          PropertyDescriptionRisk Level
          Chemical Structure Furan ring coupled to an aminobutanol chain via amide bond.[1]High (Structural Alert)
          Primary Hazard Carcinogenicity/Mutagenicity : Furan derivatives are suspect carcinogens (Group 2B/1B).Severe
          Secondary Hazard Irritant : Causes skin, eye, and respiratory irritation.[2]Moderate
          Stability Generally stable, but furan rings can form peroxides upon prolonged exposure to air/light.Moderate
          Physical State Likely a white to off-white crystalline solid.[1]N/A
          Critical Safety Warning: Peroxide Formation

          While amides are stable, the furan ring is susceptible to autoxidation. Old or improperly stored samples should be tested for peroxides before handling, as concentrated peroxides can be explosive.

          Waste Stream Decision Tree

          The following logic flow dictates the segregation of waste based on physical state and contamination level.

          WasteDisposalStartWaste Generation:N-(1-Hydroxy-2-butyl)furan-2-carboxamideStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure compound, powder, contaminated gloves)StateCheck->SolidSolidLiquidLiquid Waste(Mother liquor, dissolved samples)StateCheck->LiquidLiquidSharpsSharps/Glass(Needles, broken vials)StateCheck->SharpsSharpsBinAStream A: Solid Hazardous Waste(Incineration)Solid->BinADouble Bag & TagSolventCheckContains Halogenated Solvents?(DCM, Chloroform?)Liquid->SolventCheckBinDStream D: Puncture-Proof Sharps ContainerSharps->BinDSeal & TagBinBStream B: Halogenated Organic LiquidSolventCheck->BinBYesBinCStream C: Non-Halogenated Organic LiquidSolventCheck->BinCNo

          Figure 1: Decision matrix for segregating N-(1-Hydroxy-2-butyl)furan-2-carboxamide waste streams.

          Step-by-Step Disposal Protocols

          Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

          Applicability: Expired pure chemical, filter cakes, contaminated gloves, paper towels, and weighing boats.

          • PPE Requirement: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a fume hood to prevent inhalation of dust.

          • Containment:

            • Place the material in a clear, chemically resistant plastic bag (polyethylene).

            • Double-bag the waste to prevent leakage or rupture during transport.

          • Labeling:

            • Attach a hazardous waste tag immediately.

            • Chemical Name: Write "N-(1-Hydroxy-2-butyl)furan-2-carboxamide" explicitly. Do not use abbreviations.

            • Hazard Checkboxes: Check "Toxic" and "Irritant".

          • Storage: Store in a closed "Solid Hazardous Waste" drum until pickup.

          Protocol B: Liquid Waste (Solutions & Mother Liquors)

          Applicability: Reaction mixtures, HPLC waste, or dissolved stock solutions.

          • Solvent Compatibility: Determine the primary solvent.

            • Halogenated:[1] (e.g., Dichloromethane) -> Segregate strictly. [1]

            • Non-Halogenated: (e.g., Methanol, DMSO) -> Can be combined with general organic solvents.

          • Transfer:

            • Pour waste into the appropriate HDPE or glass carboy using a funnel in a fume hood.

            • Leave at least 10% headspace in the container to allow for expansion.

          • Deactivation (Optional but Recommended):

            • If the waste contains reactive reagents (e.g., acid chlorides used in synthesis), quench carefully before adding to the main waste carboy.

            • Note: The amide itself does not require quenching, but the furan ring requires incineration.

          • Labeling:

            • List all solvents and the approximate concentration of N-(1-Hydroxy-2-butyl)furan-2-carboxamide (<1%, >5%, etc.).

          Protocol C: Empty Containers

          Regulatory Standard: RCRA "RCRA Empty" Definition (40 CFR 261.7).

          • Triple Rinse: The container must be triple-rinsed with a solvent capable of dissolving the residue (e.g., acetone or methanol).

          • Rinsate Disposal: Collect all three rinsates and dispose of them as Liquid Hazardous Waste (Protocol B).

          • Defacing: Cross out the original label and mark "Empty" or "Triple Rinsed".

          • Disposal: The rinsed container can typically be discarded in regular trash or glass recycling, depending on local institutional policy. If in doubt, treat the bottle as solid hazardous waste.

          Regulatory & Compliance Framework

          RCRA Classification (USA)

          While this specific molecule is likely not explicitly "P" or "U" listed by CAS number, it falls under the "Generator Knowledge" clause.

          • Characteristic Waste: If dissolved in flammable solvents, it carries code D001 (Ignitability).

          • Toxicity: Due to the furan moiety (related to Furan U125), it must be managed to prevent environmental release.

          • Best Practice: Classify as Non-Regulated Hazardous Waste (NRHW) if no specific RCRA code applies, but mandate incineration.

          Destruction Method
          • Primary: Rotary Kiln Incineration.

          • Rationale: The furan ring is thermally stable and requires high temperatures (>1000°C) to ensure complete mineralization and prevent the formation of toxic combustion byproducts.

          Spill Response Procedures

          Scenario: 5g of solid powder spilled on the benchtop.

          • Alert: Notify nearby personnel.

          • PPE: Don fresh nitrile gloves, goggles, and an N95 dust mask (or use a respirator if outside a hood).

          • Containment: Cover the spill with a damp paper towel to prevent dust generation.

          • Cleanup:

            • Scoop up the material and the paper towel.

            • Clean the surface with soap and water, followed by an acetone wipe.

            • Place all cleanup materials into a hazardous waste bag (Protocol A).

          • Reporting: Log the spill according to your facility's EHS protocols.

          References

          • Sigma-Aldrich. (2025).[3] Safety Data Sheet: Furan-2-carboxamide. MilliporeSigma.[3][4][5][6] Link

          • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261. Link

          • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

          • PubChem. (2025).[7] Compound Summary: Furan-2-carboxamide derivatives. National Center for Biotechnology Information. Link

          • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard. 29 CFR 1910.1200.[2][3] Link

          Personal Protective Equipment (PPE) & Handling Guide: N-(1-Hydroxy-2-butyl)furan-2-carboxamide

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Safety Summary

          Immediate Action Required: Treat N-(1-Hydroxy-2-butyl)furan-2-carboxamide as a potential bioactive agent and hepatotoxin .

          In the absence of a substance-specific comprehensive toxicological profile, this guide applies the Precautionary Principle . Based on Structure-Activity Relationships (SAR), the furan moiety presents a risk of metabolic bioactivation (potentially leading to hepatic toxicity), while the carboxamide side chain suggests potential biological activity (protease inhibition or antimicrobial properties).

          Core Safety Directive: Do not handle on an open bench. All solid-state manipulation must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Enclosure.

          Hazard Analysis & Risk Assessment (SAR)

          To understand the PPE requirements, we must first deconstruct the chemical risks based on its molecular architecture.

          Structural MotifAssociated Hazard RiskPhysiological Impact
          Furan Ring Metabolic Activation (CYP450)Potential hepatotoxicity; possible carcinogenicity (Group 2B analog).
          Carboxamide Linker Chemical Stability / BioactivityPotential skin sensitizer; likely pharmaceutical target interaction (enzyme inhibition).
          Hydroxyl-Butyl Chain Polarity / AbsorptionIncreases solubility in polar solvents, facilitating dermal absorption if dissolved.
          Physical State Dust / AerosolHigh risk of inhalation exposure during weighing.

          Expert Insight: The "Unknown" toxicity of research intermediates often leads to complacency. However, furan derivatives are frequently metabolized into reactive dialdehydes (e.g., cis-2-butene-1,4-dial), which can cross-link proteins. Therefore, respiratory protection is the primary critical control point.

          PPE Selection Matrix

          This matrix is designed for Control Band 3 (Potent/Toxic) handling.

          Tier 1: Standard Laboratory Handling ( < 100 mg)

          Activity: Weighing, aliquot preparation, closed-vessel transfer.

          PPE CategorySpecificationRationale
          Hand Protection Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil)Nitrile provides excellent resistance to the likely solvents (DMSO, Methanol) used with this amide. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
          Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Goggles prevent vapor entry and protect against splash back during solubilization.
          Respiratory Engineering Control Primary (Fume Hood)Mandatory. If hood sash is >18 inches or airflow is compromised, a half-face respirator with P100/OV cartridges is required.
          Body Lab Coat (High-Button) + Tyvek SleevesPrevents particulate accumulation on street clothes. Tyvek sleeves cover the wrist gap between glove and coat.
          Tier 2: High-Risk Operations ( > 100 mg or Aerosol Generating)

          Activity: Synthesis workup, spill cleanup, syringe filtration of saturated solutions.

          PPE CategorySpecificationRationale
          Hand Protection Laminate (Silver Shield/4H) under NitrileLaminate films offer the broadest permeation resistance against furan derivatives and carrier solvents.
          Respiratory PAPR or N95 + Face Shield If working outside a hood (emergency only), a Powered Air Purifying Respirator (PAPR) is required.
          Body Disposable Tyvek Coverall Replaces lab coat to prevent cross-contamination of communal lab areas.

          Visualizing the Decision Logic

          The following diagram illustrates the decision-making process for PPE selection based on the state of matter and operational scale.

          PPE_Decision_Tree Start Start: Handling N-(1-Hydroxy-2-butyl) furan-2-carboxamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Quant_Solid Quantity? Solid->Quant_Solid Solvent_Risk Solvent Type? Liquid->Solvent_Risk Small_Solid < 100 mg Quant_Solid->Small_Solid Large_Solid > 100 mg Quant_Solid->Large_Solid Level1 TIER 1 PPE Double Nitrile Fume Hood Small_Solid->Level1 Level2 TIER 2 PPE Laminate Gloves Tyvek Sleeves Large_Solid->Level2 Penetrating Penetrating (DMSO/DMF) Solvent_Risk->Penetrating Standard Standard (Water/Ethanol) Solvent_Risk->Standard Penetrating->Level2 Standard->Level1

          Figure 1: Risk-based PPE selection logic for furan-carboxamide derivatives.

          Operational Protocols

          A. Weighing & Transfer (The Critical Step)

          Static electricity is a major risk with furan-carboxamides, which often exist as fluffy, crystalline solids. Static can cause the powder to "jump" onto gloves or cuffs.

          • Preparation: Place an anti-static gun or ionizer bar inside the fume hood.

          • Balance Setup: Line the balance with a disposable absorbent pad (black side up to visualize white powder spills).

          • Technique:

            • Do not use a spatula directly from the stock bottle.

            • Tap powder gently into a secondary weighing boat.

            • Scientific Rationale: This prevents cross-contamination of the bulk stock.

          • Solubilization: Add solvent immediately after weighing to lock the chemical into a liquid state, reducing inhalation risk.

          B. Waste Disposal

          Never dispose of this chemical down the drain. Furan derivatives are toxic to aquatic life.

          • Solid Waste: Collect in a dedicated container labeled "Toxic Solid Waste - Furan Derivative."

          • Liquid Waste: Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated).

          • Decontamination: Wipe all surfaces with a 10% bleach solution followed by water. The oxidant helps degrade the furan ring structure.

          Emergency Response: Spills

          In the event of a spill outside the fume hood, evacuate the immediate area.

          Spill_Response Spill Spill Detected Assess Assess Volume & Form Spill->Assess Minor Minor (< 5g / 5mL) Inside Hood Assess->Minor Major Major (> 5g) Outside Hood Assess->Major Action_Minor 1. Absorb with Pad 2. Wipe with 10% Bleach 3. Dispose as Haz Waste Minor->Action_Minor Action_Major 1. Evacuate Lab 2. Wait 15 mins (Aerosols) 3. Don Tyvek + Respirator 4. Dike & Absorb Major->Action_Major

          Figure 2: Protocol for spill containment and remediation.

          References

          • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1] Centers for Disease Control and Prevention. [Link]

          • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves.[2] United States Department of Labor. [Link][2]

          • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

          • PubChem. (2023). Furan-2-carboxamide Compound Summary. National Library of Medicine. [Link]

          Sources

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          Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.